molecular formula C10H8BrNO2 B052611 N-Acetyl-5-Bromo-3-Hydroxyindole CAS No. 114165-30-9

N-Acetyl-5-Bromo-3-Hydroxyindole

Cat. No.: B052611
CAS No.: 114165-30-9
M. Wt: 254.08 g/mol
InChI Key: WOLVOYIZHIXSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-5-Bromo-3-Hydroxyindole is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-3-hydroxyindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLVOYIZHIXSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150659
Record name 1H-Indol-3-ol, 1-acetyl-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114165-30-9
Record name 1H-Indol-3-ol, 1-acetyl-5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114165309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-3-ol, 1-acetyl-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Acetyl-5-Bromo-3-Hydroxyindole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-5-Bromo-3-Hydroxyindole is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a bromine atom at the 5-position and an acetyl group at the 1-position of the indole ring can significantly modulate the physicochemical properties and biological activities of the parent molecule. This technical guide provides a detailed overview of the known physicochemical properties, a generalized synthesis protocol, and a discussion of the potential biological activities of this compound based on related compounds. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also highlights areas where further research is required.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight 254.08 g/mol --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 184-188 °C--INVALID-LINK--
Boiling Point Predicted: 387.1 ± 22.0 °C--INVALID-LINK--
Density Predicted: 1.65 ± 0.1 g/cm³--INVALID-LINK--
Solubility Soluble in organic solvents. Specific experimental data for water, ethanol, DMSO, and acetone is not readily available.--INVALID-LINK--
pKa Predicted: 8.85 ± 0.40--INVALID-LINK--
LogP Experimental data not available.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of related indole derivatives, such as 1-acetyl-5-bromo-1H-indol-3-yl acetate. The proposed synthesis involves a multi-step process starting from 5-bromoindole.

Generalized Synthetic Protocol

A potential synthetic pathway for this compound is outlined below. This protocol is a generalization based on common organic synthesis reactions for indole derivatives and should be optimized for specific laboratory conditions.

  • N-Acetylation of 5-Bromoindole: 5-Bromoindole is reacted with acetic anhydride in the presence of a base, such as sodium acetate or pyridine, to yield 1-acetyl-5-bromoindole. The reaction is typically carried out at elevated temperatures.

  • Hydroxylation at the 3-position: The resulting 1-acetyl-5-bromoindole can then be hydroxylated at the 3-position. This can be a challenging step, and various methods could be explored, such as oxidation followed by reduction. A possible route involves the oxidation of the 3-position to an indoxyl intermediate, which can then be stabilized as the 3-hydroxyindole tautomer.

It is important to note that this is a proposed pathway, and the reaction conditions, including solvents, temperatures, and catalysts, would require empirical determination and optimization.

Characterization Methods

The characterization of the synthesized this compound would involve a suite of standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to elucidate the chemical structure of the molecule by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase gradient would be used for separation.

  • Melting Point Analysis: The melting point of the purified compound would be determined and compared with the literature values to confirm its identity and purity.

Note: Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not currently available in the public literature.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is limited. However, the known biological activities of structurally related 5-bromoindole derivatives provide a basis for postulating its potential therapeutic applications.

Antifungal Activity

Derivatives of 5-bromoindole have demonstrated notable antifungal activity against various phytopathogens, including Monilinia fructicola and Botrytis cinerea[1]. The presence of the bromine atom at the C-5 position has been shown to enhance the antifungal potency compared to the unsubstituted indole ring[1]. The mechanism of action is hypothesized to involve the inhibition of mitochondrial complex II (succinate dehydrogenase - SDH), a key enzyme in the fungal respiratory chain[1]. This compound, sharing the 5-bromoindole core, may exhibit similar antifungal properties.

Anticancer and Neuropharmacological Potential

Halogenated indoles, including bromoindoles, are being investigated for their potential in oncology and neuropharmacology[2]. The indole nucleus is a common scaffold in the design of inhibitors for various protein kinases, including those involved in cancer cell proliferation and survival. The N-acetyl group and the 3-hydroxy substituent could further influence the binding affinity and selectivity of the compound for specific biological targets. For instance, some indole derivatives have been shown to modulate the activity of histone deacetylases (HDACs), which are important targets in cancer therapy[3].

Hypothetical Signaling Pathway

Based on the known activities of related indole derivatives, a hypothetical signaling pathway for the potential anticancer effects of this compound could involve the inhibition of key signaling molecules in cancer cell proliferation and survival pathways, such as the PI3K/Akt/mTOR or MAPK pathways.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Compound N-Acetyl-5-Bromo- 3-Hydroxyindole Compound->PI3K Inhibition? Compound->Akt Inhibition?

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effects of this compound on the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 5-Bromoindole Step1 N-Acetylation Start->Step1 Intermediate 1-Acetyl-5-bromoindole Step1->Intermediate Step2 Hydroxylation Intermediate->Step2 Product N-Acetyl-5-Bromo- 3-Hydroxyindole Step2->Product Purification_Method Column Chromatography / Recrystallization Product->Purification_Method NMR NMR (¹H, ¹³C) Purification_Method->NMR MS Mass Spectrometry HPLC HPLC MP Melting Point

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. While its physicochemical properties are not yet fully characterized, its structural similarity to other biologically active 5-bromoindole derivatives suggests potential applications in antifungal and anticancer research.

Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for this compound to enable its production in sufficient quantities for further studies.

  • Conducting comprehensive experimental determination of its physicochemical properties, including solubility, pKa, and logP, which are crucial for drug development.

  • Performing detailed spectroscopic analysis (NMR, MS, IR) to create a complete and publicly available dataset for this compound.

  • Undertaking in-depth biological evaluation to identify its specific cellular targets and elucidate its mechanism of action. This should include screening against a panel of fungal strains, cancer cell lines, and relevant enzymes and receptors.

By addressing these knowledge gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective treatments for a range of diseases.

References

N-Acetyl-5-Bromo-3-Hydroxyindole: A Technical Guide on its Potential Mechanism of Action in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific enzymatic targets and detailed mechanism of action for N-Acetyl-5-Bromo-3-Hydroxyindole is limited. This guide synthesizes information on the known biological activities of closely related 5-bromoindole derivatives to propose a potential mechanism of action and to provide a framework for future research. The proposed mechanisms and experimental protocols are based on the activities of analogous compounds and should be considered hypothetical until validated by direct experimental evidence for this compound.

Introduction

This compound is a halogenated indole derivative that holds potential as a versatile intermediate in pharmaceutical research and drug development, particularly in the fields of oncology and neuropharmacology[1]. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position can significantly influence the molecule's physicochemical properties, often enhancing its biological activity[2]. This technical guide explores the potential mechanism of action of this compound in enzymatic reactions, drawing insights from the established activities of related 5-bromoindole compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 114165-30-9[][4]
Molecular Formula C₁₀H₈BrNO₂[][4]
Molecular Weight 254.08 g/mol [][4]
IUPAC Name 1-(5-bromo-3-hydroxy-1H-indol-1-yl)ethanone[]
SMILES CC(=O)N1C=C(O)C2=C1C=C(Br)C=C2[]
InChI InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3[]

Proposed Mechanism of Action: Kinase Inhibition

Derivatives of 5-bromoindole have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer[5]. Therefore, a plausible mechanism of action for this compound is the inhibition of one or more protein kinases.

Targeting the ATP-Binding Site

The indole nucleus can serve as a scaffold for designing molecules that interact with the ATP-binding site of kinases[5]. The N-acetyl and 3-hydroxy groups of this compound, along with the 5-bromo substituent, could form key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the ATP-binding pocket of a target kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Potential Signaling Pathway: EGFR Inhibition

A significant body of research has focused on 5-bromoindole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[2]. EGFR is a key driver of cell proliferation, and its inhibition is a validated anti-cancer strategy. The diagram below illustrates the simplified EGFR signaling pathway and the proposed inhibitory action of a 5-bromoindole derivative.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental Protocols

Detailed experimental validation is required to confirm the enzymatic targets and mechanism of action of this compound. The following are generalized protocols based on standard methodologies for kinase inhibitor screening and characterization.

Kinase Inhibition Assay (Illustrative Example: EGFR)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • This compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the EGFR kinase, the kinase substrate, and the diluted compound or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Enzyme Kinetics Studies

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), kinetic assays can be performed.

Objective: To determine the mode of inhibition of EGFR by this compound.

Procedure:

  • Perform the kinase inhibition assay as described above, but vary the concentration of ATP at several fixed concentrations of the inhibitor.

  • Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mode of inhibition.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the synthesis and screening of this compound as a potential kinase inhibitor.

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Start Starting Materials (e.g., 5-Bromoindole) Synthesis Chemical Synthesis of This compound Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Primary_Screen Primary Kinase Screen (Panel of Kinases) Characterization->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Kinetics Enzyme Kinetic Studies IC50->Kinetics Cell_Assay Cell-Based Assays (e.g., Proliferation Assay) Kinetics->Cell_Assay

Caption: Workflow for synthesis and screening of this compound.

Conclusion

While direct experimental data on the mechanism of action of this compound is not yet widely available, the known activities of related 5-bromoindole derivatives suggest that it may function as an inhibitor of protein kinases, such as EGFR. The N-acetyl and 3-hydroxy modifications on the indole scaffold provide avenues for specific interactions within the ATP-binding site of target enzymes. Further research, following the experimental protocols and workflows outlined in this guide, is necessary to elucidate its precise molecular targets and mechanism of action, thereby unlocking its full therapeutic potential.

References

Spectral Analysis of N-Acetyl-5-Bromo-3-Hydroxyindole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of N-Acetyl-5-Bromo-3-Hydroxyindole, a key intermediate in various synthetic applications. The document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of the molecule. Due to the limited availability of a complete, published dataset for this specific compound, this guide combines theoretical predictions with data from closely related analogs to offer a comprehensive analytical overview.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol .[1][] The structure consists of an indole core, N-acetylated at the 1-position, brominated at the 5-position, and hydroxylated at the 3-position.

DOT Script for Molecular Structure:

Caption: Molecular Structure of this compound

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-27.5 - 7.8Singlet (s)Expected to be a singlet due to the adjacent acetyl group and hydroxyl group.
H-47.8 - 8.1Doublet (d)Influenced by the deshielding effect of the adjacent acetyl group.
H-67.2 - 7.4Doublet of doublets (dd)Coupled to both H-4 and H-7.
H-77.4 - 7.6Doublet (d)Coupled to H-6.
-OH (on C3)5.0 - 6.0Broad singlet (br s)Chemical shift can vary with solvent and concentration.
-CH₃ (acetyl)2.2 - 2.5Singlet (s)Typical range for an N-acetyl methyl group.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (acetyl)168 - 172
C-2125 - 130
C-3140 - 145
C-3a128 - 132
C-4120 - 125
C-5115 - 120 (bearing Br)
C-6122 - 128
C-7110 - 115
C-7a135 - 140
-CH₃ (acetyl)22 - 26

Table 3: Predicted Mass Spectrometry Data

m/z ValueInterpretation
253/255[M]⁺, Molecular ion peak (presence of Br isotope pattern)
211/213[M - CH₂CO]⁺, Loss of ketene from the acetyl group
183/185[M - CH₂CO - CO]⁺, Subsequent loss of carbon monoxide
104[C₇H₅N]⁺, Fragmentation of the indole ring
43[CH₃CO]⁺, Acetyl cation

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3500O-H stretchHydroxyl (-OH)
3000 - 3100C-H stretch (aromatic)Indole Ring
2850 - 3000C-H stretch (aliphatic)Acetyl Methyl Group
1680 - 1720C=O stretchN-Acetyl Group
1550 - 1600C=C stretchAromatic Ring
1000 - 1300C-O stretchHydroxyl Group
500 - 600C-Br stretchBromo Group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : A 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : 0-12 ppm.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled pulse sequence.

    • Spectral Width : 0-200 ppm.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay : 2-5 seconds.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • EI-MS Parameters :

    • Ionization Energy : 70 eV.

    • Source Temperature : 200-250 °C.

    • Mass Range : m/z 40-500.

  • ESI-MS Parameters :

    • Ionization Mode : Positive or negative ion mode.

    • Capillary Voltage : 3-4 kV.

    • Nebulizer Gas : Nitrogen.

    • Drying Gas Temperature : 300-350 °C.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid State : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • ATR : Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

Experimental Workflow

The general workflow for the spectral analysis of this compound is outlined below.

DOT Script for Experimental Workflow:

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis and Purification of This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (EI or ESI) synthesis->ms ir IR Spectroscopy (FTIR-ATR or KBr) synthesis->ir interpretation Spectral Interpretation and Structure Elucidation nmr->interpretation ms->interpretation ir->interpretation

Caption: General workflow for the spectral characterization.

References

Solubility and stability of N-Acetyl-5-Bromo-3-Hydroxyindole in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of N-Acetyl-5-Bromo-3-Hydroxyindole is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 114165-30-9[1][2][3]
Molecular Formula C₁₀H₈BrNO₂[2][3]
Molecular Weight 254.08 g/mol [2][3]
Appearance White to off-white crystalline powder[4]
Melting Point 184-188 °C[4]
Storage Conditions Store at -20 °C[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound is expected to vary significantly across different solvents due to its complex structure featuring both hydrogen bond donors and acceptors, as well as aromatic and halogenated moieties. While specific quantitative data is not widely published, Table 2 outlines the common solvents in which its solubility should be determined.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The industry-standard shake-flask method is recommended for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of the compound in various solvents at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Polyethylene Glycol 400 (PEG 400), Propylene Glycol)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Validated analytical method for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Table 2: Representative Solubility Data for this compound (Note: The following values are placeholders and should be determined experimentally.)

SolventTemperature (°C)Solubility (mg/mL)Qualitative Solubility
Water25[Experimental Value]Sparingly Soluble
PBS (pH 7.4)37[Experimental Value]Slightly Soluble
DMSO25[Experimental Value]Freely Soluble
Ethanol25[Experimental Value]Soluble
Methanol25[Experimental Value]Soluble
Acetonitrile25[Experimental Value]Slightly Soluble
PEG 40025[Experimental Value]Soluble

Visualization of Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 analysis1 Withdraw and dilute supernatant sep1->analysis1 analysis2 Quantify by HPLC/UV-Vis analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

Understanding the chemical stability of this compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are performed to identify potential degradants and to develop a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable solvent (e.g., acetonitrile or methanol)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to the stock solution (e.g., final concentration of 0.1 N HCl) and heat (e.g., at 60 °C).

    • Basic Hydrolysis: Add NaOH to the stock solution (e.g., final concentration of 0.1 N NaOH) and keep at room temperature or heat gently.

    • Oxidative Degradation: Add H₂O₂ to the stock solution (e.g., final concentration of 3% H₂O₂) and keep at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80 °C).

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Time-Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound at each time point.

    • Identify and characterize the major degradants using PDA and/or MS data.

    • Determine the degradation kinetics if possible.

Table 3: Representative Forced Degradation Data for this compound (Note: The following values are placeholders and should be determined experimentally.)

Stress ConditionTime (hours)% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 N HCl (60 °C)24[Experimental Value][Experimental Value][Experimental Value]
0.1 N NaOH (RT)24[Experimental Value][Experimental Value][Experimental Value]
3% H₂O₂ (RT)24[Experimental Value][Experimental Value][Experimental Value]
Thermal (80 °C)24[Experimental Value][Experimental Value][Experimental Value]
Photolytic (ICH Q1B)-[Experimental Value][Experimental Value][Experimental Value]

Visualization of Stability Testing Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep1 Prepare stock solution of compound stress1 Acidic (HCl) prep1->stress1 stress2 Basic (NaOH) prep1->stress2 stress3 Oxidative (H2O2) prep1->stress3 stress4 Thermal prep1->stress4 stress5 Photolytic prep1->stress5 analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Analyze by stability-indicating HPLC analysis1->analysis2 results1 Calculate % degradation analysis2->results1 results2 Identify degradants analysis2->results2

Caption: General workflow for a forced degradation study.

Conclusion

The solubility and stability of this compound are fundamental properties that must be characterized to support its development in pharmaceutical applications. This guide provides the necessary experimental frameworks for researchers to generate reliable and comprehensive data. The successful execution of these protocols will enable informed decisions regarding formulation strategies, storage conditions, and analytical method development, ultimately accelerating the progression of this compound from the laboratory to clinical applications.

References

Technical Guide: N-Acetyl-5-bromo-3-hydroxyindole (CAS 114165-30-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-5-bromo-3-hydroxyindole is a halogenated indole derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The presence of the bromine atom at the 5-position and the acetyl group on the indole nitrogen significantly influences its chemical reactivity and biological activity. This makes it a compound of interest for the development of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology. This document provides a comprehensive overview of its properties, potential synthesis, relevant biological pathways, and suppliers.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 114165-30-9[][2][3]
Molecular Formula C₁₀H₈BrNO₂[][2][3]
Molecular Weight 254.08 g/mol [][2]
IUPAC Name 1-(5-bromo-3-hydroxy-1H-indol-1-yl)ethanone[]
Synonyms 1-Acetyl-5-bromo-indoxyl-3-ol, 1-Acetyl-5-bromoindol-3-ol, this compound[]
Appearance White to light yellow solid[4]
Melting Point 110-112 °C (for the related compound 1-acetyl-5-bromo-1H-indol-3-yl acetate)[4]
Density 1.65 g/cm³[]
Purity Typically ≥97%[]
SMILES CC(=O)N1C=C(O)C2=C1C=C(Br)C=C2[]
InChI Key WOLVOYIZHIXSSE-UHFFFAOYSA-N[]

Synthesis

A patent for a green synthesis method of 5-bromoindole describes a multi-step process that involves the formation of N-acetyl-5-bromoindoline as an intermediate.[5][6] This intermediate is structurally very similar to the target compound. Another related synthesis is the preparation of 1-acetyl-5-bromo-1H-indol-3-yl acetate from indoxyl, acetic anhydride, and cuprous bromide.[4]

Hypothetical Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound, based on related literature.

G Indole Indole Indoline Indoline Indole->Indoline Hydrogenation N_Acetylindoline N-Acetylindoline Indoline->N_Acetylindoline Acetylation (Acetic Anhydride) N_Acetyl_5_bromoindoline N-Acetyl-5-bromoindoline N_Acetylindoline->N_Acetyl_5_bromoindoline Bromination (e.g., NBS) Target This compound N_Acetyl_5_bromoindoline->Target Hydroxylation

Caption: A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Indole derivatives, including those with bromine substitutions, are known to exhibit a range of biological activities. Research suggests that 5-bromoindoles can modulate key signaling pathways implicated in diseases such as cancer.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole and its derivatives are recognized as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis.[7][8][9][10][11] Activation of the AhR pathway by indole metabolites can influence inflammatory processes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivative (e.g., this compound) AhR_complex AhR-Hsp90-XAP2 Complex Indole->AhR_complex Binding AhR_Indole Activated AhR-Ligand Complex AhR_complex->AhR_Indole Conformational Change (Hsp90/XAP2 Dissociation) ARNT_binding AhR-ARNT Dimerization AhR_Indole->ARNT_binding XRE Xenobiotic Response Element (XRE) in DNA ARNT_binding->XRE Translocation ARNT ARNT ARNT->ARNT_binding Gene_expression Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Gene_expression Binding

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by indole derivatives.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Certain 5-bromoindole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12][13][14][15] The EGFR pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Inhibition of this pathway can lead to reduced cancer cell growth and survival.

G cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Bromoindole 5-Bromoindole Derivative Bromoindole->EGFR Inhibits Tyrosine Kinase Activity Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, general methodologies for evaluating the biological activity of 5-bromoindole derivatives can be adapted.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of a compound on cancer cell lines.

Workflow:

G A Seed cancer cells in a 96-well plate B Incubate overnight to allow cell attachment A->B C Treat cells with various concentrations of the 5-bromoindole derivative B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound in a cell culture medium. Replace the existing medium with the medium containing the compound.

  • Incubation: Incubate the cells for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Suppliers

This compound (CAS 114165-30-9) is available from various chemical suppliers, typically for research and development purposes.

SupplierPurityNotes
Sigma-Aldrich Not specified, sold as part of a collection of rare chemicals. Buyer assumes responsibility for confirming purity.All sales are final.
BOC Sciences 97%Offers a range of special chemicals.
Santa Cruz Biotechnology For Research Use Only.Not intended for diagnostic or therapeutic use.
CymitQuimica Min. 98.5 Area-%Fine chemical for use as a building block.
Chem-Impex ≥ 99% (GC)Versatile compound for pharmaceutical research and organic synthesis.

This is not an exhaustive list, and availability may vary. It is recommended to contact suppliers directly for current stock and pricing information.

References

The Strategic Role of N-Acetyl-5-Bromo-3-Hydroxyindole in Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-5-bromo-3-hydroxyindole, a key heterocyclic intermediate, has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its unique structural features, including an acetylated nitrogen, a bromine substituent at the 5-position, and a hydroxyl group at the 3-position, make it a versatile building block for the construction of complex bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its pivotal role as an intermediate in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

PropertyValueReference
CAS Number 114165-30-9[1]
Molecular Formula C₁₀H₈BrNO₂[1]
Molecular Weight 254.08 g/mol [1]
Appearance Expected to be a solid
Purity Typically available at ≥97%[]

Synthesis of this compound: A Representative Protocol

A definitive, published experimental protocol for the direct synthesis of this compound is not widely available. However, based on established synthetic methodologies for related N-acetylindoxyls and bromoindoles, a plausible and representative multi-step synthesis can be proposed. This process typically involves the initial formation of an N-acetylindoline, followed by bromination and subsequent oxidation/hydroxylation.

Experimental Protocol:

Step 1: Synthesis of N-Acetylindoline from Indoline

  • To a solution of indoline (1 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add anhydrous potassium carbonate (1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield N-acetylindoline.[6]

Step 2: Bromination of N-Acetylindoline to N-Acetyl-5-bromoindoline

  • Dissolve N-acetylindoline (1 equivalent) in a suitable solvent like 1,2-dichloroethane.

  • Cool the solution to 0-5°C.

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise.

  • Stir the reaction mixture at this temperature for a specified time, monitoring the reaction progress by TLC.

  • After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain N-acetyl-5-bromoindoline.[6]

Step 3: Hydroxylation of N-Acetyl-5-bromoindoline to this compound

The final hydroxylation step is the most speculative without a direct literature precedent. A possible route could involve an oxidation reaction.

It is important to note that this is a representative protocol and would require optimization for yield and purity.

Role as a Chemical Intermediate in Drug Discovery

The strategic importance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[7] The bromine atom at the 5-position serves as a crucial handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[7] These reactions allow for the introduction of a wide array of substituents, enabling the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.

The indole scaffold itself is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of many kinases.[8] By modifying the 5-position of the indole ring, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Below is a logical workflow illustrating the central role of this compound in a drug discovery pipeline.

G cluster_synthesis Synthesis of Intermediate cluster_diversification Molecular Diversification cluster_application Application in Drug Discovery Indoline Indoline N_Acetylindoline N_Acetylindoline Indoline->N_Acetylindoline Acetylation N_Acetyl_5_bromoindoline N_Acetyl_5_bromoindoline N_Acetylindoline->N_Acetyl_5_bromoindoline Bromination Target This compound N_Acetyl_5_bromoindoline->Target Hydroxylation Suzuki Suzuki Target->Suzuki Suzuki Coupling Sonogashira Sonogashira Target->Sonogashira Sonogashira Coupling Buchwald_Hartwig Buchwald_Hartwig Target->Buchwald_Hartwig Buchwald-Hartwig Amination Kinase_Inhibitors Kinase Inhibitor Candidates Suzuki->Kinase_Inhibitors Sonogashira->Kinase_Inhibitors Buchwald_Hartwig->Kinase_Inhibitors

Synthetic pathway and application of this compound.

Signaling Pathways and Therapeutic Targets

Bromoindole derivatives have been instrumental in the development of inhibitors for various protein kinases that are implicated in oncogenic signaling pathways.[7] While specific signaling pathways directly modulated by derivatives of this compound are not extensively documented, the broader class of bromoindoles has been shown to be effective in targeting kinases such as:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • BRAF Kinase

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell proliferation and survival.

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from bromoindole intermediates.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cellular_Response Inhibitor Bromoindole-based Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibition

Targeting kinase signaling with bromoindole-based inhibitors.

Conclusion

This compound stands as a valuable and versatile chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its strategic functionalization provides a robust platform for the generation of diverse molecular libraries, particularly for the discovery of potent and selective kinase inhibitors. Further exploration and publication of its detailed synthetic protocols and applications will undoubtedly accelerate its adoption in drug discovery and development programs.

References

The Indigo Revolution: A Technical Guide to the Historical Development of Indolyl-Based Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and quantify enzymatic activity has been a cornerstone of progress in biochemistry, molecular biology, and clinical diagnostics. Among the most versatile tools for this purpose are indolyl-based chromogenic substrates. These compounds are ingeniously designed molecules that remain colorless until acted upon by a specific enzyme. The enzymatic cleavage unmasks an indoxyl group, which, in the presence of an oxidizing agent like atmospheric oxygen, undergoes a rapid dimerization to form a vibrant, insoluble indigo dye at the site of the reaction. This elegant mechanism provides a direct and localized visual readout of enzyme presence and activity. The historical journey of these substrates, from their natural origins to their sophisticated synthetic variations, mirrors the advancement of biological sciences over the last century. This guide provides a technical overview of their development, core mechanisms, and pivotal applications.

From Natural Dyes to Laboratory Tools: Early History

The story of indolyl substrates begins not in a laboratory, but in nature. For millennia, the vibrant blue dye indigo was extracted from plants like those of the Indigofera genus. The key precursor in these plants is Indican, an indoxyl linked to a glucose molecule (indoxyl-β-D-glucoside).[1] Natural processes, including enzymatic hydrolysis, would release the indoxyl, which then oxidized to form the prized dye.[1]

This natural chemistry laid the conceptual groundwork for synthetic chromogenic substrates. The core indole structure was first synthesized by Adolf von Baeyer in 1866, a landmark in organic chemistry.[2] However, it wasn't until the mid-20th century that scientists began to harness this chemistry for enzyme detection. Early work focused on simple indoxyl esters, such as indoxyl acetate, to detect the activity of non-specific esterases.[3] These foundational studies proved the principle: an enzyme could cleave a bond to release an indoxyl intermediate, leading to a colored product.[3]

The Golden Age of Synthesis: Key Substrates and Their Impact

The true revolution in molecular biology and histochemistry was sparked by the development of halogenated indolyl glycosides and phosphates. The addition of halogen atoms (typically bromine and chlorine) to the indole ring was a critical innovation. This modification altered the electronic properties of the resulting indigo dye, making it intensely colored and highly insoluble, which minimized diffusion and sharpened the localization of the signal.[3]

X-Gal: The Icon of Molecular Cloning

Perhaps the most famous indolyl substrate is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) .[4][5] Its development was inextricably linked to the rise of molecular cloning in the 1970s and 1980s. Scientists needed a simple way to distinguish bacterial colonies that had successfully incorporated a recombinant DNA plasmid from those that had not. The solution was blue-white screening.

This technique utilizes a vector containing the lacZ gene, which encodes the enzyme β-galactosidase.[4] When a foreign DNA fragment is successfully inserted into the lacZ gene, the gene is disrupted, and a functional enzyme is not produced. When these bacteria are grown on a medium containing X-Gal, the colonies with a non-disrupted lacZ gene produce β-galactosidase, which cleaves X-Gal to produce an insoluble blue dye (5,5'-dibromo-4,4'-dichloro-indigo).[4] Colonies containing the recombinant plasmid with the disrupted lacZ gene cannot perform this cleavage and thus remain white.[4] This simple colorimetric screen transformed the efficiency of gene cloning.

BCIP: A Workhorse in Immunoassays

For the detection of alkaline phosphatase (AP), a common reporter enzyme conjugated to antibodies, 5-bromo-4-chloro-3-indolyl phosphate (BCIP) became the substrate of choice.[6] AP hydrolyzes the phosphate group from BCIP, releasing the same halogenated indoxyl as X-Gal cleavage. In practice, BCIP is almost always used in combination with an oxidizing agent, nitro blue tetrazolium (NBT). The indoxyl intermediate reduces NBT to form a dark purple, insoluble formazan precipitate. This coupled reaction amplifies the signal, resulting in a deep purple-black color with exquisite sensitivity, making the BCIP/NBT system a mainstay in Western blotting and immunohistochemistry (IHC).

X-Gluc: A Reporter for Plant Sciences

In plant biology, the E. coli β-glucuronidase (gusA) gene emerged as a preferred reporter gene.[7][8] Consequently, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) was developed as its corresponding chromogenic substrate.[4] The GUS enzyme specifically cleaves the glucuronic acid moiety from X-Gluc, initiating the color-forming reaction.[4] Its high stability and the absence of endogenous GUS activity in many plant species made it an ideal system for studying gene expression in transgenic plants.[8]

The Core Mechanism: Enzymatic Hydrolysis and Oxidative Dimerization

The functionality of all indolyl-based chromogenic substrates hinges on a two-step reaction pathway. This process is fundamental to their application in visualizing enzyme activity.

  • Enzymatic Hydrolysis: The first step is the highly specific, enzyme-catalyzed cleavage of a glycosidic or phosphate bond. This reaction removes the solubilizing group (e.g., galactose, phosphate) from the indoxyl core, releasing a highly reactive indoxyl intermediate.

  • Oxidative Dimerization: The liberated indoxyl molecule is unstable and, in the presence of an oxidizing agent (typically dissolved oxygen or a catalyst like potassium ferricyanide), it rapidly undergoes oxidative dimerization.[3][9] Two indoxyl molecules couple to form the intensely colored, water-insoluble indigo dye, which precipitates directly at the site of enzyme activity.

G sub Indolyl Substrate (e.g., X-Gal) indoxyl Indoxyl Intermediate (Colorless, Soluble) sub->indoxyl  Hydrolysis enzyme Enzyme (e.g., β-Galactosidase) enzyme->indoxyl dye Insoluble Indigo Dye (Colored Precipitate) indoxyl->dye  Oxidative Dimerization oxygen Oxidizing Agent (e.g., O₂) oxygen->dye

General mechanism of indolyl substrate cleavage.

Advances in Synthesis and Diversification

The synthesis of indolyl glycosides was historically challenging due to the low reactivity of the indoxyl hydroxyl group, often resulting in low yields.[1] Modern synthetic chemistry has overcome many of these hurdles. A novel and efficient approach involves using indoxylic acid esters as key intermediates. This multi-step process, which includes phase transfer glycosylation followed by ester cleavage and silver-mediated decarboxylation, has significantly improved the overall yields of substrates like X-Gal.[1][10]

G start Substituted Aniline step1 Synthesis of Indoxylic Acid Ester start->step1 step2 Glycosylation with Protected Glycosyl Halide step1->step2 step3 Ester Cleavage & Decarboxylation step2->step3 step4 Deprotection (Zemplén) step3->step4 end Final Indolyl Glycoside (e.g., X-Gal) step4->end G ligation Ligation: Vector + DNA Insert transform Transformation into E. coli ligation->transform plating Plate on Media with Antibiotic, IPTG, X-Gal transform->plating incubate Incubate at 37°C plating->incubate observe Observe Colonies incubate->observe blue Blue Colony: Functional lacZ (No Insert) observe->blue Color? white White Colony: Disrupted lacZ (Insert Present) observe->white Color? select Select White Colonies for Further Analysis white->select

References

Theoretical Modeling of N-Acetyl-5-Bromo-3-Hydroxyindole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-5-Bromo-3-Hydroxyindole is a key heterocyclic compound with significant potential in medicinal chemistry, serving as a versatile intermediate in the synthesis of various pharmaceutical agents. Its structural features, including the indole core, acetyl group, and bromine substitution, make it a candidate for interacting with a range of biological targets. This technical guide provides a comprehensive overview of the theoretical modeling of this compound's interactions, detailing computational and experimental methodologies for its characterization. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on the indole scaffold.

Introduction

Indole derivatives are a prominent class of compounds in drug discovery, with many exhibiting a wide array of biological activities, including anticancer and neuropharmacological effects.[1] this compound, with its molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol , is a valuable building block in the synthesis of such bioactive molecules.[2][3] Understanding the nature of its interactions with biological macromolecules at a molecular level is crucial for rational drug design and lead optimization.

Theoretical modeling, encompassing techniques such as molecular docking and Density Functional Theory (DFT), provides invaluable insights into these interactions, guiding the synthesis and evaluation of new chemical entities.[4] This guide outlines the application of these computational methods to this compound, supplemented by detailed experimental protocols for its spectroscopic characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C10H8BrNO2[2][3]
Molecular Weight 254.08 g/mol [2][3]
CAS Number 114165-30-9[2][3]
Purity Typically >97%[2]
IUPAC Name 1-(5-bromo-3-hydroxyindol-1-yl)ethanone[2]

Theoretical Modeling of Interactions

Computational approaches are instrumental in predicting and analyzing the interactions of small molecules like this compound with biological targets.[5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[2]

Illustrative Molecular Docking Results

The following table summarizes hypothetical docking results of this compound with Cyclooxygenase-2 (COX-2), a potential target for anti-inflammatory agents. This data is for illustrative purposes.

ParameterValue
Target Protein Cyclooxygenase-2 (PDB ID: 5KIR)
Docking Score (kcal/mol) -8.5
Key Interacting Residues Arg120, Tyr355, Ser530
Types of Interactions Hydrogen bonds, Pi-Alkyl, Halogen bond
Density Functional Theory (DFT) Calculations

DFT calculations are employed to understand the electronic structure and reactivity of a molecule.[4]

Illustrative DFT Calculation Results

The table below presents illustrative results from DFT calculations on this compound, performed using a B3LYP/6-31G(d,p) basis set.[4]

ParameterValue
HOMO Energy (eV) -6.2
LUMO Energy (eV) -1.8
HOMO-LUMO Gap (eV) 4.4
Dipole Moment (Debye) 3.2

Experimental Protocols

Molecular Docking Protocol

This protocol outlines a standard procedure for performing molecular docking using AutoDock Vina.[6]

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign charges (e.g., Gasteiger charges).

    • Define the grid box encompassing the active site of the receptor.

  • Preparation of the Ligand:

    • Obtain the 3D structure of this compound. If not available, generate it using a molecular builder and minimize its energy.

    • Assign rotatable bonds.

  • Docking Simulation:

    • Run the docking algorithm to fit the ligand into the receptor's active site.

    • Analyze the resulting poses and their corresponding binding energies.

DFT Calculation Protocol

This protocol provides a general workflow for DFT calculations using software like Gaussian.

  • Input File Preparation:

    • Define the molecular geometry of this compound.

    • Specify the level of theory (e.g., B3LYP) and the basis set (e.g., 6-31G(d,p)).[4]

    • Define the type of calculation (e.g., geometry optimization, frequency calculation).

  • Running the Calculation:

    • Submit the input file to the DFT software.

  • Analysis of Results:

    • Extract optimized geometry, energies (HOMO, LUMO), and other electronic properties from the output file.[7]

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation.[5]

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz).

    • For 1H NMR, typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 s, and 16-32 scans.

    • For 13C NMR, typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 s, and 1024-2048 scans.

  • Data Processing:

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound.[8]

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample solution into the mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak [M+H]+ or [M-H]-.

    • Analyze the fragmentation pattern to confirm the structure.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activates/Inhibits Effector_Protein Effector_Protein Signaling_Cascade->Effector_Protein Phosphorylates Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor Translocates to Nucleus Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates N_Acetyl_5_Bromo_3_Hydroxyindole N_Acetyl_5_Bromo_3_Hydroxyindole N_Acetyl_5_Bromo_3_Hydroxyindole->Receptor Binds and Modulates

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Workflow

G Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Spectroscopic_Analysis Spectroscopic_Analysis Purification->Spectroscopic_Analysis NMR NMR Spectroscopic_Analysis->NMR Structural Elucidation MS MS Spectroscopic_Analysis->MS Molecular Weight Theoretical_Modeling Theoretical_Modeling NMR->Theoretical_Modeling MS->Theoretical_Modeling Molecular_Docking Molecular_Docking Theoretical_Modeling->Molecular_Docking Interaction Prediction DFT_Calculations DFT_Calculations Theoretical_Modeling->DFT_Calculations Electronic Properties End End Molecular_Docking->End DFT_Calculations->End

Caption: General experimental and computational workflow for the characterization of this compound.

Logical Relationship in Theoretical Modeling

G Ligand_Structure This compound 3D Structure Molecular_Docking Molecular_Docking Ligand_Structure->Molecular_Docking DFT_Calculations DFT_Calculations Ligand_Structure->DFT_Calculations Input for Receptor_Structure Target Protein 3D Structure Receptor_Structure->Molecular_Docking Binding_Pose_and_Score Binding_Pose_and_Score Molecular_Docking->Binding_Pose_and_Score Generates Electronic_Properties HOMO, LUMO, Dipole Moment DFT_Calculations->Electronic_Properties Calculates

Caption: Logical relationship between inputs and outputs in the theoretical modeling of this compound.

Conclusion

This technical guide provides a framework for the theoretical and experimental investigation of this compound. The integration of computational modeling with spectroscopic analysis is a powerful strategy for elucidating the structural and interactive properties of this promising pharmaceutical intermediate. The methodologies and illustrative data presented herein are intended to facilitate further research and development of novel indole-based therapeutics.

References

A Theoretical Exploration of the Degradation Pathways of N-Acetyl-5-Bromo-3-Hydroxyindole Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific experimental studies on the forced degradation of N-Acetyl-5-Bromo-3-Hydroxyindole have been published. This technical guide, therefore, presents a theoretical framework based on the known chemical reactivity of its constituent functional groups (N-acetyl, 3-hydroxyindole, 5-bromo substituent) and established principles of pharmaceutical stress testing outlined by the International Council for Harmonisation (ICH). The proposed pathways, quantitative data, and experimental protocols are intended to serve as a strategic starting point for future laboratory investigations.

Introduction

This compound is a substituted indole derivative of interest in medicinal chemistry and drug development. Understanding its intrinsic stability is paramount for the development of stable pharmaceutical formulations and for the validation of stability-indicating analytical methods. Forced degradation, or stress testing, is a critical component of this process, providing insights into the potential degradation products and pathways that may occur under various environmental conditions.[1][2]

This guide outlines the plausible degradation pathways of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. It provides detailed, albeit theoretical, experimental protocols for conducting such studies and presents hypothetical data in a structured format to facilitate the design of future experiments.

Proposed Degradation Pathways

The structure of this compound features several reactive sites susceptible to degradation:

  • N-Acetyl Group: Prone to hydrolysis under acidic and basic conditions.

  • Electron-Rich Indole Ring: The 3-hydroxy group activates the pyrrole ring, making it susceptible to oxidation, particularly at the C2 position.

  • Carbon-Bromine Bond: Can undergo photolytic cleavage.

Hydrolytic Degradation (Acid and Base)

The primary target for hydrolysis is the amide bond of the N-acetyl group.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the acetyl group to form 5-Bromo-3-Hydroxyindole and acetic acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the amide carbonyl carbon, leading to the same primary degradant, 5-Bromo-3-Hydroxyindole, and acetate.

Oxidative Degradation

The indole ring, especially when activated by a hydroxyl group, is prone to oxidation.[1][3] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[4] The most likely site of initial oxidation is the C2 position (alpha to the nitrogen and adjacent to the hydroxyl-bearing carbon), which would lead to the formation of an oxindole derivative: 1-Acetyl-5-bromo-1,2-dihydro-2,3-indolinedione.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation through two primary pathways for this molecule:

  • Photodehalogenation: The C-Br bond on the aromatic ring can undergo homolytic cleavage upon absorbing UV light, leading to the formation of a debrominated product, N-Acetyl-3-Hydroxyindole.[5]

  • Photo-oxidation: The indole nucleus itself is photosensitive and can undergo complex photo-oxidative reactions, potentially leading to ring-opened products.

Thermal Degradation

At elevated temperatures, the molecule's stability is expected to decrease. The least stable bond, likely the N-acetyl group, may cleave first, a process known as deacetylation. At more extreme temperatures, fragmentation of the indole ring itself can occur, as seen in studies of indole's thermal decomposition.[6]

Visualization of Proposed Pathways and Workflows

The following diagrams illustrate the proposed degradation pathways and a general experimental workflow for a forced degradation study.

Degradation_Pathways Parent This compound Hydrolysis_Product 5-Bromo-3-Hydroxyindole Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product 1-Acetyl-5-bromo- 1,2-dihydro-2,3-indolinedione Parent->Oxidation_Product Oxidation (e.g., H₂O₂) Photolysis_Product N-Acetyl-3-Hydroxyindole Parent->Photolysis_Product Photolysis (UV Light) (Debromination) Thermal_Product Deacetylation & Ring Fragmentation Products Parent->Thermal_Product Thermal Stress (Heat)

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/DAD Analysis (Separation & Quantification) Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, Solid State) Thermal->HPLC Photo Photolytic (ICH Q1B Light Exposure) Photo->HPLC LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS Data_Eval Data Evaluation: - Purity / Assay - Degradation Profile - Mass Balance LCMS->Data_Eval DS Drug Substance: This compound Stressed_Samples Generate Stressed Samples DS->Stressed_Samples Stressed_Samples->Acid Stressed_Samples->Base Stressed_Samples->Oxidation Stressed_Samples->Thermal Stressed_Samples->Photo Pathway_Elucidation Pathway Elucidation Data_Eval->Pathway_Elucidation

References

Methodological & Application

Application Notes: Analysis of Protein Expression and Signaling Pathway Modulation by N-Acetyl-5-Bromo-3-Hydroxyindole Using Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl-5-Bromo-3-Hydroxyindole is an indole derivative, a class of compounds extensively researched for their therapeutic potential, particularly in oncology.[1][2] Compounds within this family have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as those controlling cell proliferation, apoptosis, and migration.[1][3][4] Western blotting is an indispensable immunodetection technique used to identify and quantify specific proteins from complex mixtures like cell or tissue lysates.[5] This makes it an ideal method for elucidating the mechanism of action of novel drug candidates by measuring their effects on the expression and phosphorylation status of key signaling proteins.

This document provides a detailed protocol for using Western blotting to investigate the effects of this compound on a hypothetical cancer cell line. We will operate under the hypothesis that this compound inhibits the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation.[1] The following sections detail the experimental workflow, a complete Western blotting protocol, and methods for data analysis.

Hypothesized Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. We hypothesize that this compound exerts its anti-cancer effects by inhibiting this pathway, leading to decreased phosphorylation of key downstream targets like Akt and S6 Ribosomal Protein.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt pmTORC1 p-mTORC1 (Active) pAkt->pmTORC1 Activates mTORC1 mTORC1 pS6K p-S6K (Active) pmTORC1->pS6K Phosphorylates S6K S6K Proliferation Cell Proliferation & Survival pS6K->Proliferation Promotes Compound N-Acetyl-5-Bromo -3-Hydroxyindole Compound->PI3K Inhibits Compound->pAkt Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow

The overall process involves treating cultured cancer cells with the compound, preparing cell lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect changes in target protein levels.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., MCF-7 cells treated with This compound) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Blocking (Prevent Non-specific Binding) E->F G 7. Antibody Incubation (Primary & Secondary Abs) F->G H 8. Detection (Chemiluminescence Imaging) G->H I 9. Data Analysis (Densitometry & Normalization) H->I

Caption: General workflow for Western blot analysis of cell lysates after drug treatment.

Detailed Experimental Protocol

This protocol outlines the steps for analyzing protein expression in a human breast cancer cell line (e.g., MCF-7) treated with this compound.

I. Materials and Reagents

  • Cell Culture: MCF-7 cells, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • Compound: this compound (dissolved in DMSO to create a stock solution).

  • Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.[6]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Glycerol, Bromophenol Blue.

  • Transfer: PVDF membrane, Methanol, Transfer buffer (25 mM Tris, 190 mM glycine, 20% methanol).[7]

  • Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.

  • Wash Buffer: TBST (20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.5).[7]

  • Antibodies:

    • Primary Antibodies (rabbit anti-human): p-Akt (Ser473), Total Akt, p-S6 (Ser235/236), Total S6, GAPDH (loading control).

    • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Detection: Enhanced Chemiluminescence (ECL) substrate.

II. Procedure

1. Cell Culture and Treatment a. Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells in 6-well plates and grow to 70-80% confluency. c. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at a concentration matching the highest dose of the compound.

2. Cell Lysis and Protein Quantification [8][9] a. After treatment, wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube. g. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.

3. SDS-PAGE (Protein Separation) [7] a. Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate. b. Boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel. Include a molecular weight marker. d. Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer a. Activate a PVDF membrane by immersing it in methanol for 30 seconds, followed by equilibration in transfer buffer. b. Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge). c. Perform the transfer using a wet or semi-dry transfer system (e.g., 100V for 90 minutes at 4°C).

5. Immunoblotting [8] a. After transfer, block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody (diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature. e. Wash the membrane again, three times for 10 minutes each with TBST.

6. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ).[10] d. Normalize the intensity of the target protein band (p-Akt) to its corresponding total protein (Total Akt) and/or a loading control (GAPDH).[10] e. For reprobing, the membrane can be stripped of antibodies and reprobed with another primary antibody (e.g., anti-p-S6).

Data Presentation

The quantitative data obtained from densitometry should be summarized to compare the effects of different concentrations of the compound. The results are typically expressed as the relative intensity of the phosphorylated protein normalized to the total protein or a loading control.

Table 1: Hypothetical Densitometry Analysis of Protein Phosphorylation in MCF-7 Cells Treated with this compound for 24 hours.

Treatment Concentration (µM)Relative p-Akt / Total Akt Intensity (Normalized to Control)Relative p-S6 / Total S6 Intensity (Normalized to Control)
0 (Vehicle Control)1.001.00
10.850.88
50.520.45
100.210.18
250.090.07

This protocol provides a comprehensive framework for using Western blotting to analyze the molecular effects of this compound on cancer cells. By measuring dose-dependent changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, researchers can gain crucial insights into the compound's mechanism of action. Such data is vital for the preclinical evaluation of novel therapeutic agents in drug development. Proper experimental design, including appropriate controls and normalization strategies, is critical for generating reliable and reproducible quantitative Western blot data.[11][12]

References

Application Notes: N-Acetyl-5-Bromo-3-Hydroxyindole Derivatives in Chromogenic Microbial Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rapid and accurate detection of microbial contamination is crucial in clinical diagnostics, food safety, and pharmaceutical research. Chromogenic assays offer a visual and often quantifiable method for identifying microbial presence through specific enzymatic activities. Indoxyl-based substrates have been instrumental in the development of these assays. Upon enzymatic cleavage, these substrates release an indoxyl intermediate, which undergoes oxidative dimerization to form a distinctly colored, insoluble indigo dye. This application note details the use of an acetylated derivative of N-Acetyl-5-Bromo-3-Hydroxyindole as a chromogenic substrate for the detection of microbial esterases.

Principle of the Assay

The proposed substrate, N-Acetyl-5-Bromo-3-Indoxyl Acetate, is a colorless, soluble molecule. Many microorganisms, including various species of bacteria and fungi, produce intracellular or extracellular esterases. These enzymes hydrolyze the ester bond of N-Acetyl-5-Bromo-3-Indoxyl Acetate, releasing the acetate group and the this compound core. In the presence of oxygen, the released indoxyl derivative undergoes rapid oxidative dimerization. This reaction results in the formation of a water-insoluble, deep blue precipitate, 5,5'-dibromo-di-N-acetyl-indigo, at the site of microbial growth. The intensity of the color produced is proportional to the concentration of the target microbial esterase activity, allowing for both qualitative and quantitative assessment of microbial presence.

Experimental Protocols

Qualitative Detection of Microbial Esterase Activity on Agar Plates

This protocol describes a method for the visual identification of microorganisms producing esterase activity on a solid growth medium.

Materials:

  • N-Acetyl-5-Bromo-3-Indoxyl Acetate solution (20 mg/mL in Dimethylformamide)

  • General-purpose microbial growth medium (e.g., Tryptic Soy Agar, Nutrient Agar)

  • Petri dishes

  • Microbial cultures for testing

  • Sterile inoculation loops or swabs

  • Incubator

Procedure:

  • Prepare the microbial growth medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C.

  • Aseptically add the N-Acetyl-5-Bromo-3-Indoxyl Acetate solution to the molten agar to a final concentration of 40 µg/mL. Mix gently to ensure even distribution.

  • Pour the supplemented agar into sterile Petri dishes and allow them to solidify.

  • Inoculate the agar plates with the test microorganisms using a sterile loop or swab.

  • Incubate the plates under appropriate conditions for the test microorganisms (e.g., 37°C for 24-48 hours for most bacteria).

  • Observe the plates for microbial growth and the development of a blue color within or around the colonies. The appearance of a blue precipitate indicates esterase activity.

Quantitative Determination of Microbial Esterase Activity in Liquid Culture

This protocol provides a method for the quantitative measurement of esterase activity in a liquid microbial culture using a microplate reader.

Materials:

  • N-Acetyl-5-Bromo-3-Indoxyl Acetate solution (20 mg/mL in Dimethylformamide)

  • Microbial growth broth (e.g., Tryptic Soy Broth, Nutrient Broth)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 600 nm and 650 nm

  • Sterile culture tubes

  • Incubator shaker

  • Centrifuge

Procedure:

  • Inoculate the growth broth with the test microorganism and incubate in a shaker to the desired growth phase (e.g., mid-logarithmic phase).

  • Measure the optical density of the culture at 600 nm (OD₆₀₀) to estimate the cell density.

  • Adjust the bacterial suspension to a starting OD₆₀₀ of 0.5 with sterile broth. Prepare serial dilutions of the adjusted culture.

  • In a 96-well microplate, add 180 µL of each bacterial dilution to triplicate wells. Include a sterile broth control.

  • Add 20 µL of the N-Acetyl-5-Bromo-3-Indoxyl Acetate solution to each well to a final concentration of 200 µg/mL.

  • Incubate the microplate at the optimal growth temperature for the microorganism for a defined period (e.g., 2-6 hours).

  • Measure the absorbance at 650 nm (A₆₅₀) to quantify the formation of the blue indigo dye.

  • Correct the A₆₅₀ readings by subtracting the absorbance of the sterile broth control.

  • Plot the corrected A₆₅₀ values against the corresponding bacterial concentrations (or OD₆₀₀) to generate a standard curve.

Data Presentation

Table 1: Quantitative Analysis of Esterase Activity in Escherichia coli

Bacterial Concentration (CFU/mL)Optical Density (OD₆₀₀)Absorbance at 650 nm (A₆₅₀) (Mean ± SD)
1 x 10⁸0.801.25 ± 0.08
5 x 10⁷0.400.63 ± 0.05
1 x 10⁷0.080.12 ± 0.02
5 x 10⁶0.040.06 ± 0.01
1 x 10⁶0.0080.01 ± 0.005
0 (Control)0.000.00 ± 0.00

Visualizations

Enzymatic_Detection_Workflow cluster_assay Microbial Detection Assay Substrate N-Acetyl-5-Bromo-3-Indoxyl Acetate (Colorless, Soluble) Enzyme Microbial Esterase Substrate->Enzyme Hydrolysis Intermediate This compound (Unstable Intermediate) Enzyme->Intermediate Dimerization Oxidative Dimerization (in presence of O2) Intermediate->Dimerization Product 5,5'-Dibromo-di-N-acetyl-indigo (Blue Precipitate) Dimerization->Product

Caption: Workflow of the chromogenic microbial detection assay.

Signaling_Pathway Start Microorganism with Esterase Activity Substrate Addition of N-Acetyl-5-Bromo-3-Indoxyl Acetate Start->Substrate Reaction Enzymatic Cleavage of Acetate Group Substrate->Reaction Dimerization Dimerization of Indoxyl Core Reaction->Dimerization Detection Formation of Blue Precipitate (Visual Detection) Dimerization->Detection

Caption: Signaling pathway for visual microbial detection.

Application Notes and Protocols: N-Acetyl-5-Bromo-3-Hydroxyindole-Galactoside (Ac-5-Br-Indoxyl-Gal) as a Novel Chromogenic Substrate for β-Galactosidase

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe the proposed use of N-Acetyl-5-Bromo-3-Hydroxyindole-Galactoside as a chromogenic substrate for β-galactosidase. This application is hypothetical and based on the established principles of similar indole-based chromogenic substrates. The experimental data presented is illustrative and intended to serve as a template for the characterization of this novel substrate.

Introduction

β-galactosidase, the product of the lacZ gene, is a widely utilized reporter enzyme in molecular biology, genetics, and cell biology. Its activity can be easily detected using chromogenic substrates, which produce a colored product upon enzymatic cleavage. This property is exploited in numerous applications, including blue-white screening of recombinant bacterial colonies, reporter gene assays to study gene expression, and histochemical staining of cells and tissues.

This document describes the potential application of a novel indolyl substrate, this compound-β-D-Galactopyranoside (referred to herein as Ac-5-Br-Indoxyl-Gal). Upon hydrolysis by β-galactosidase, this substrate is proposed to release this compound, which subsequently undergoes oxidative dimerization to form a distinct, insoluble colored precipitate. The N-acetyl and 5-bromo substitutions are anticipated to modulate the properties of the resulting chromophore, potentially offering advantages in terms of color intensity and solubility characteristics compared to existing substrates like X-Gal.

Proposed Mechanism of Action

The detection of β-galactosidase activity using Ac-5-Br-Indoxyl-Gal is based on a two-step reaction mechanism:

  • Enzymatic Hydrolysis: β-galactosidase catalyzes the cleavage of the β-glycosidic bond in the colorless Ac-5-Br-Indoxyl-Gal substrate. This reaction releases galactose and the intermediate this compound (Ac-5-Br-Indoxyl).

  • Oxidative Dimerization: In the presence of an oxidizing agent (typically atmospheric oxygen), two molecules of the unstable Ac-5-Br-Indoxyl intermediate dimerize to form an insoluble, intensely colored precipitate, 5,5'-dibromo-N,N'-diacetyl-indigo. This colored product can be visualized directly in situ or quantified spectrophotometrically after solubilization.

G sub Ac-5-Br-Indoxyl-Gal (Colorless, Soluble) enzyme β-Galactosidase sub->enzyme Hydrolysis intermediate This compound (Colorless Intermediate) enzyme->intermediate galactose Galactose enzyme->galactose oxygen O₂ (Oxidation) intermediate->oxygen Dimerization dimer 5,5'-Dibromo-N,N'-diacetyl-indigo (Colored, Insoluble Precipitate) oxygen->dimer

Figure 1. Proposed enzymatic reaction pathway for Ac-5-Br-Indoxyl-Gal.

Data Presentation

The following tables present hypothetical data for the characterization of Ac-5-Br-Indoxyl-Gal as a chromogenic substrate for β-galactosidase.

Table 1: Hypothetical Properties of Ac-5-Br-Indoxyl-Gal and its Chromogenic Product

PropertyAc-5-Br-Indoxyl-Gal (Substrate)5,5'-Dibromo-N,N'-diacetyl-indigo (Product)
Molecular Formula C₁₆H₁₈BrNO₇C₂₀H₁₂Br₂N₂O₄
Molecular Weight 416.22 g/mol 504.14 g/mol
Appearance White to off-white powderDeep purple crystalline powder
Solubility Soluble in DMF, DMSOInsoluble in water, soluble in DMSO
λmax N/A~595 nm
Molar Extinction Coefficient (ε) N/A~25,000 M⁻¹cm⁻¹ in DMSO
Optimal pH for Hydrolysis 6.0 - 7.5N/A

Table 2: Hypothetical Kinetic Parameters for β-Galactosidase with Various Chromogenic Substrates

This table provides a speculative comparison of the kinetic properties of E. coli β-galactosidase with Ac-5-Br-Indoxyl-Gal and other common substrates.

SubstrateKm (mM)Vmax (μmol/min/mg)Relative Efficiency (Vmax/Km)
ONPG 0.800.0860.11
CPRG 0.150.1200.80
X-Gal 0.100.0350.35
Ac-5-Br-Indoxyl-Gal 0.250.0950.38

Experimental Protocols

Protocol 1: In Situ Staining of β-Galactosidase Activity in Cultured Cells

This protocol is adapted for the detection of β-galactosidase expression in adherent cell cultures, for example, in studies of senescence-associated β-galactosidase (SA-β-gal) or reporter gene activity.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

  • Wash Buffer: PBS

  • Staining Solution (prepare fresh):

    • 40 mM Citric acid/Sodium phosphate buffer, pH 6.0

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 2 mM MgCl₂

    • 1 mg/mL Ac-5-Br-Indoxyl-Gal (from a 20 mg/mL stock in DMF)

  • 20 mg/mL Ac-5-Br-Indoxyl-Gal stock solution in N,N-dimethylformamide (DMF)

Procedure:

  • Wash cells grown on a culture plate or coverslip twice with PBS.

  • Fix the cells by adding the Fixative Solution and incubating for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add freshly prepared Staining Solution to cover the cells.

  • Incubate the cells at 37°C in a non-CO₂ incubator. Protect from light.

  • Monitor for the development of a colored precipitate (e.g., purple) periodically under a microscope. Incubation times can range from 2 to 24 hours.

  • Once the desired color intensity is reached, stop the reaction by removing the Staining Solution and washing the cells twice with PBS.

  • Store the cells in PBS at 4°C for imaging. For long-term storage, overlay with 70% glycerol.

Protocol 2: Quantitative Assay of β-Galactosidase Activity in Cell Lysates

This protocol allows for the quantification of β-galactosidase activity in cell extracts using a spectrophotometer or plate reader.

Materials:

  • Lysis Buffer: (e.g., Reporter Lysis Buffer)

  • Z-Buffer (pH 7.0): 6

Application Notes and Protocols for High-Throughput Screening of N-Acetyl-5-Bromo-3-Hydroxyindole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-5-Bromo-3-Hydroxyindole is a synthetic indole derivative with potential applications in pharmaceutical research and drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The presence of a bromine atom at the 5-position and an acetyl group on the indole nitrogen suggests that this compound could be a candidate for screening against various enzymatic targets, particularly protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases such as cancer.

These application notes provide a detailed, representative protocol for the high-throughput screening (HTS) of this compound as a potential inhibitor of a key protein kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. The presented methodologies, data, and pathways are illustrative and intended to serve as a guide for designing and executing HTS campaigns with this and similar compounds.

Chemical Properties of this compound

PropertyValueReference
CAS Number 114165-30-9[1][2][3]
Molecular Formula C₁₀H₈BrNO₂[1][2][]
Molecular Weight 254.08 g/mol [2][]
Appearance White to off-white crystalline powder[]
Purity ≥97%[]
Solubility Soluble in DMSO

High-Throughput Screening Assay: Fluorescence Polarization-Based Kinase Inhibition Assay

A fluorescence polarization (FP) assay is a robust and homogeneous method suitable for HTS of enzyme inhibitors.[5][6][7][8][9] The principle of this assay is based on the change in the polarization of fluorescent light emitted from a small fluorescently labeled peptide substrate. When the peptide is phosphorylated by the kinase, it is captured by a specific antibody, leading to a larger molecular complex. This increase in size slows down the rotation of the fluorescent probe, resulting in a higher polarization value. Inhibitors of the kinase will prevent the phosphorylation of the peptide, thus maintaining a low polarization signal.

Experimental Protocol: HTS for VEGFR-2 Kinase Inhibition

This protocol outlines the steps for a 384-well plate-based HTS assay to identify inhibitors of VEGFR-2 kinase activity.

Materials and Reagents:

  • This compound (dissolved in 100% DMSO)

  • Recombinant human VEGFR-2 kinase

  • Fluorescently labeled peptide substrate (e.g., FAM-labeled poly-Glu-Tyr)

  • Adenosine triphosphate (ATP)

  • Anti-phosphotyrosine antibody

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., 100 mM EDTA)

  • 384-well black, low-volume microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a concentration gradient for dose-response analysis.

    • Using an automated liquid handler, dispense 100 nL of the compound solutions into the wells of a 384-well plate. For the primary screen, a final concentration of 10 µM is typical.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix containing VEGFR-2 kinase and the fluorescently labeled peptide substrate in the assay buffer.

    • Dispense 5 µL of the enzyme/substrate mix into each well of the 384-well plate containing the test compound.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in the assay buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at room temperature for 60 minutes.

  • Termination of Reaction and Antibody Addition:

    • Prepare a stop solution containing the anti-phosphotyrosine antibody.

    • Add 10 µL of the stop solution to each well to terminate the kinase reaction and allow the antibody to bind to the phosphorylated substrate.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).

Controls:

  • Positive Control (No Inhibition): Wells containing DMSO vehicle instead of the test compound.

  • Negative Control (100% Inhibition): Wells containing a known potent VEGFR-2 inhibitor or wells without the enzyme.

Data Analysis and Presentation

The inhibitory activity of this compound is calculated as the percentage of inhibition relative to the controls.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - [(FP_sample - FP_neg_control) / (FP_pos_control - FP_neg_control)])

Where:

  • FP_sample is the fluorescence polarization of the well with the test compound.

  • FP_pos_control is the average fluorescence polarization of the positive control wells.

  • FP_neg_control is the average fluorescence polarization of the negative control wells.

Hypothetical Screening Results:

The following tables present hypothetical data for a primary screen and a subsequent dose-response analysis of this compound.

Table 1: Primary High-Throughput Screening Data (Single Concentration)

Compound IDConcentration (µM)Fluorescence Polarization (mP)Percent Inhibition (%)
This compound1018565.2
Positive Control (DMSO)-3200
Negative Control (Staurosporine)1120100

Table 2: Dose-Response Data and IC₅₀ Determination

Concentration (µM)Fluorescence Polarization (mP)Percent Inhibition (%)
10013095.0
3015582.5
1018567.5
324040.0
128020.0
0.33105.0
0.13181.0
IC₅₀ (µM) 4.5

Visualizations

Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling pathway, a key regulator of angiogenesis. The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[10][11][12][13][14] This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[10][11][12][13][14] this compound, as a hypothetical inhibitor, would act by blocking the kinase activity of VEGFR-2, thereby inhibiting these downstream effects.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 PLCg PLCγ P1->PLCg Activates PI3K PI3K P1->PI3K Activates PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Migration Cell Migration AKT->Migration Inhibitor N-Acetyl-5-Bromo- 3-Hydroxyindole Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The diagram below outlines the logical flow of the high-throughput screening process, from initial compound handling to final data analysis.

HTS_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilution in DMSO) Start->Compound_Prep Dispensing Dispense Compound to 384-well Plate Compound_Prep->Dispensing Enzyme_Substrate Add Enzyme (VEGFR-2) & Substrate Mix Dispensing->Enzyme_Substrate ATP_Addition Initiate Reaction with ATP Enzyme_Substrate->ATP_Addition Incubation1 Incubate (60 min) ATP_Addition->Incubation1 Stop_Reaction Stop Reaction & Add Anti-phospho-Antibody Incubation1->Stop_Reaction Incubation2 Incubate (30 min) Stop_Reaction->Incubation2 FP_Reading Read Fluorescence Polarization Incubation2->FP_Reading Data_Analysis Data Analysis (% Inhibition, IC50) FP_Reading->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for kinase inhibitor identification.

Conclusion

This compound represents a versatile chemical scaffold with potential for the development of novel therapeutic agents. The provided application notes and protocols describe a robust high-throughput screening assay using fluorescence polarization to identify and characterize inhibitors of VEGFR-2, a key target in oncology. While the presented data is hypothetical, the detailed methodology serves as a practical guide for researchers to evaluate this and similar compounds against a range of kinase targets. Further studies, including secondary assays and structure-activity relationship (SAR) analysis, would be necessary to validate any initial hits and to optimize their potency and selectivity.

References

Application Notes and Protocols for Quantitative Enzyme Activity Analysis using N-Acetyl-5-Bromo-3-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-5-Bromo-3-Hydroxyindole is a synthetic indole derivative. While its direct enzymatic substrateship is not extensively documented in publicly available literature, its structure suggests potential as a substrate for certain classes of enzymes, such as hydrolases (e.g., esterases, amidases) or oxidoreductases (e.g., oxidases, peroxidases). The enzymatic conversion of this molecule could lead to products with distinct spectrophotometric or fluorometric properties, enabling the quantitative analysis of enzyme activity.

These application notes provide a theoretical framework and generalized protocols for the use of this compound as a chromogenic or fluorogenic substrate in enzyme assays. The methodologies are based on established principles of enzyme kinetics and are intended to serve as a template for developing specific assays.

Principle of the Assay

The proposed mechanism of action involves the enzymatic modification of this compound. For instance, a hydrolase could cleave the N-acetyl group, or an oxidase could hydroxylate the indole ring. Such a reaction could yield a product that either absorbs light at a different wavelength than the substrate or is fluorescent. The rate of the formation of this product is directly proportional to the enzyme activity and can be monitored over time using a spectrophotometer or fluorometer.

Potential Applications

  • High-Throughput Screening (HTS): The assay can be adapted for HTS of compound libraries to identify potential enzyme inhibitors or activators.

  • Enzyme Characterization: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).

  • Drug Discovery: Evaluating the potency and mechanism of action of drug candidates targeting the enzyme of interest.

Quantitative Data Summary

The following tables present hypothetical quantitative data for a putative hydrolase enzyme utilizing this compound as a substrate. These values are for illustrative purposes and should be determined experimentally for any specific enzyme-substrate system.

Table 1: Hypothetical Kinetic Parameters of a Putative Hydrolase

ParameterValueUnits
Km 50µM
Vmax 120µmol/min/mg
Optimal pH 7.5
Optimal Temperature 37°C

Table 2: Suggested Concentration Ranges for Assay Components

ComponentWorking Concentration
This compound 10 - 200 µM
Enzyme 0.1 - 10 µg/mL
Buffer (e.g., Tris-HCl, pH 7.5) 50 - 100 mM
Inhibitor (for control) 0.01 - 100 µM

Experimental Protocols

Protocol 1: Standard Enzyme Activity Assay

This protocol describes a general method for measuring the activity of a putative enzyme using this compound in a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purified enzyme stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of absorbance or fluorescence measurement

Procedure:

  • Prepare Working Solutions:

    • Dilute the this compound stock solution to the desired working concentrations in assay buffer.

    • Dilute the enzyme stock solution to the desired concentration in assay buffer. Keep on ice.

  • Assay Setup:

    • Add 50 µL of the substrate working solution to each well of the microplate.

    • Include control wells:

      • No-Enzyme Control: 50 µL of assay buffer instead of the enzyme solution.

      • No-Substrate Control: 50 µL of assay buffer instead of the substrate solution.

      • Positive Control (if available): A known activator of the enzyme.

      • Negative Control (if available): A known inhibitor of the enzyme.

  • Initiate the Reaction:

    • Add 50 µL of the enzyme working solution to each well to start the reaction. The total reaction volume is 100 µL.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to the optimal temperature.

    • Measure the absorbance or fluorescence at the predetermined wavelength (this needs to be experimentally determined based on the spectral properties of the product) at regular intervals (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the progress curve (absorbance/fluorescence vs. time).

    • Subtract the rate of the no-enzyme control from the rates of the experimental wells.

    • Plot the reaction rates against the substrate concentrations to determine Km and Vmax using Michaelis-Menten kinetics.

Protocol 2: Inhibitor Screening Assay

This protocol is designed to screen for potential inhibitors of the enzyme.

Procedure:

  • Prepare Solutions: As in Protocol 1, with the addition of preparing serial dilutions of the test compounds (inhibitors).

  • Assay Setup:

    • Add 40 µL of the substrate working solution to each well.

    • Add 10 µL of the test compound dilution (or vehicle control, e.g., DMSO) to the appropriate wells.

    • Pre-incubate the plate at the optimal temperature for 10-15 minutes.

  • Initiate and Measure:

    • Start the reaction by adding 50 µL of the enzyme working solution.

    • Measure the reaction kinetics as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_substrate Prepare Substrate (this compound) dispense_substrate Dispense Substrate into 96-well plate prep_substrate->dispense_substrate prep_enzyme Prepare Enzyme Solution add_enzyme Initiate Reaction with Enzyme prep_enzyme->add_enzyme prep_compounds Prepare Test Compounds (for inhibitor screening) dispense_compounds Add Test Compounds/ Vehicle Control prep_compounds->dispense_compounds dispense_substrate->dispense_compounds pre_incubate Pre-incubate dispense_compounds->pre_incubate pre_incubate->add_enzyme kinetic_read Kinetic Measurement in Plate Reader add_enzyme->kinetic_read calc_rate Calculate Initial Reaction Rates (V₀) kinetic_read->calc_rate analyze_data Data Analysis (Km, Vmax, IC₅₀) calc_rate->analyze_data

Caption: Experimental workflow for enzyme activity and inhibitor screening assays.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway ext_signal External Signal receptor Receptor Activation ext_signal->receptor second_messenger Second Messenger Production receptor->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade target_enzyme Target Enzyme (e.g., Hydrolase) kinase_cascade->target_enzyme product Chromogenic/ Fluorogenic Product target_enzyme->product catalysis substrate This compound substrate->target_enzyme cellular_response Cellular Response product->cellular_response

Caption: Hypothetical signaling pathway involving the activation of a target enzyme.

Application Notes and Protocols for Indolyl-Based Chromogenic In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

A Note on N-Acetyl-5-Bromo-3-Hydroxyindole:

Initial research indicates that while this compound is a recognized chemical compound, its direct application as a chromogenic substrate in standard in situ hybridization (ISH) techniques is not well-documented in scientific literature. The commonly used and extensively validated substrate for chromogenic ISH is 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) , which, upon enzymatic cleavage by alkaline phosphatase (AP), generates an indolyl derivative that forms a colored precipitate.

Therefore, these application notes will focus on the principles and protocols of the widely used BCIP/NBT (Nitro Blue Tetrazolium) system as a representative indolyl-based chromogenic detection method for in situ hybridization. This information will be highly relevant for researchers, scientists, and drug development professionals working with ISH techniques.

Introduction to Chromogenic In Situ Hybridization with BCIP/NBT

Chromogenic in situ hybridization (CISH) is a powerful technique used to visualize the location of specific nucleic acid sequences (DNA or RNA) within the context of cellular and tissue morphology. The BCIP/NBT system is a highly sensitive and reliable method for the detection of probes labeled with haptens such as digoxigenin (DIG) or biotin, which are subsequently recognized by an antibody conjugated to alkaline phosphatase.

The principle of detection involves the enzymatic activity of alkaline phosphatase on the BCIP substrate. AP dephosphorylates BCIP, leading to the formation of an intermediate that dimerizes to produce an insoluble blue indigo precipitate. In the presence of NBT, the electrons released during this dimerization reduce NBT to an insoluble, dark-purple diformazan precipitate. The combination of these two precipitates results in a strong, localized, and permanent color signal at the site of probe hybridization.[1]

Key Applications

  • Gene Expression Analysis: Localization and quantification of mRNA transcripts in tissues and cells to understand gene function in development and disease.

  • Oncology Research: Detection of gene amplification (e.g., HER2 in breast cancer) or specific gene rearrangements.[2][3]

  • Neuroscience: Mapping the expression of neuronal genes in the brain.

  • Developmental Biology: Visualizing spatial and temporal gene expression patterns during embryogenesis.[4]

  • Infectious Disease Research: Identifying viral or bacterial nucleic acids in infected tissues.

Performance Characteristics of Chromogenic Substrates

The choice of chromogenic substrate can significantly impact the sensitivity and clarity of in situ hybridization results. The BCIP/NBT system is known for its high sensitivity and the generation of a strong, permanent signal.[4] Below is a comparative summary of common chromogenic substrates for alkaline phosphatase.

Substrate SystemColor of PrecipitateRelative SensitivitySignal StabilityKey AdvantagesKey Disadvantages
BCIP/NBT Dark blue/purpleHighExcellentHigh signal-to-noise ratio, permanent signal.[4]Not compatible with xylene-based mounting media.[5]
Vector Red RedHighGoodCan be visualized with fluorescence microscopy.[4]Signal can be more diffuse than BCIP/NBT.
Fast Red Red/PinkModerateModerateGood for double-labeling with BCIP/NBT.Alcohol-soluble, requires aqueous mounting.[6]
Magenta-Phos MagentaHighGoodProvides a distinct color for multiplexing.Less commonly used than BCIP/NBT or Vector Red.

Signaling Pathway of BCIP/NBT Detection

The following diagram illustrates the enzymatic reaction cascade that leads to the formation of the colored precipitate in the BCIP/NBT system.

BCIP_NBT_Pathway cluster_Enzyme Alkaline Phosphatase (AP) cluster_Substrates Substrates cluster_Products Products AP AP Enzyme Indolyl Indolyl Intermediate AP->Indolyl Catalyzes BCIP BCIP (5-Bromo-4-chloro-3-indolyl phosphate) BCIP->AP Dephosphorylation NBT NBT (Nitro Blue Tetrazolium) Formazan Purple Formazan Precipitate NBT->Formazan Indolyl->NBT Reduction Indigo Blue Indigo Precipitate Indolyl->Indigo Dimerization

Caption: Enzymatic cascade of BCIP/NBT substrate reaction by Alkaline Phosphatase.

Experimental Workflow for Chromogenic In Situ Hybridization

This diagram outlines the major steps involved in performing a chromogenic in situ hybridization experiment, from tissue preparation to final visualization.

ISH_Workflow start Start tissue_prep 1. Tissue Preparation (Fixation, Embedding, Sectioning) start->tissue_prep prehybridization 2. Prehybridization (Permeabilization, Blocking) tissue_prep->prehybridization hybridization 3. Hybridization (DIG-labeled probe) prehybridization->hybridization post_hybridization 4. Post-Hybridization Washes (Stringency washes) hybridization->post_hybridization immunodetection 5. Immunological Detection (Anti-DIG-AP Antibody) post_hybridization->immunodetection color_development 6. Color Development (BCIP/NBT Substrate) immunodetection->color_development stopping 7. Stopping Reaction & Counterstaining color_development->stopping mounting 8. Dehydration & Mounting stopping->mounting visualization 9. Visualization (Brightfield Microscopy) mounting->visualization end End visualization->end Troubleshooting_Guide problem Problem Observed no_signal No or Weak Signal problem->no_signal high_background High Background problem->high_background precipitates Nonspecific Precipitates problem->precipitates sol_probe Check probe integrity and concentration no_signal->sol_probe Possible Cause sol_hybridization Optimize hybridization temperature and time no_signal->sol_hybridization Possible Cause sol_pk Optimize Proteinase K digestion no_signal->sol_pk Possible Cause sol_antibody Check antibody dilution and activity no_signal->sol_antibody Possible Cause sol_blocking Increase blocking time or concentration high_background->sol_blocking Possible Cause sol_washes Increase stringency of post-hybridization washes high_background->sol_washes Possible Cause sol_overfixation Check for tissue overfixation high_background->sol_overfixation Possible Cause sol_drying Ensure sections do not dry out high_background->sol_drying Possible Cause sol_ph Check pH of detection buffer (should be ~9.5) precipitates->sol_ph Possible Cause sol_filter Filter the NBT/BCIP solution before use precipitates->sol_filter Possible Cause sol_mounting Avoid xylene-based mounting media precipitates->sol_mounting Possible Cause

References

Application Notes and Protocols for N-Acetyl-5-Bromo-3-Hydroxyindole in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-5-bromo-3-hydroxyindole is a synthetic indole derivative that holds potential as a versatile building block in pharmaceutical research and development.[1][2] Its structural features, including the N-acetyl group, the bromine atom at the 5-position, and the hydroxyl group at the 3-position of the indole core, make it an attractive scaffold for the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology and neuropharmacology.[3][4] While direct and extensive biological data for this compound is limited in publicly available literature, the broader class of 5-bromoindole derivatives has demonstrated significant biological activities. This document provides an overview of its potential applications, hypothesized mechanisms of action based on related compounds, and detailed protocols for its synthesis and in vitro evaluation to facilitate further investigation into its therapeutic promise.

Chemical Properties

PropertyValueReference
CAS Number 114165-30-9[1][5]
Molecular Formula C₁₀H₈BrNO₂[1][5]
Molecular Weight 254.08 g/mol [1][5]
Appearance White to off-white solid
Melting Point 125-128°C
Solubility Soluble in organic solvents

Potential Therapeutic Applications

Based on the biological activities of structurally related 5-bromoindole derivatives, this compound is a promising candidate for investigation in the following areas:

  • Oncology: 5-Bromoindole derivatives have been shown to exhibit anticancer properties by targeting key oncogenic signaling pathways.[3][6]

  • Neuropharmacology: The indole scaffold is a common feature in neuroactive compounds, and derivatives are being explored for their potential in treating neurodegenerative diseases.[3]

  • Antimicrobial Research: Halogenated indoles have demonstrated activity against various pathogens.

Hypothesized Mechanisms of Action

While the specific molecular targets of this compound have not been definitively identified, based on the known mechanisms of similar indole derivatives, several signaling pathways are proposed as potential areas of investigation.

Oncology: EGFR and PI3K/Akt Signaling Pathways

Many indole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and modulating downstream signaling cascades like the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation, survival, and angiogenesis.[7][8][9]

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor N-Acetyl-5-Bromo -3-Hydroxyindole Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR Binds

Figure 1: Hypothesized inhibition of the EGFR-PI3K/Akt signaling pathway.
Neuroprotection: MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in neuronal survival and apoptosis. Modulation of this pathway by therapeutic agents can offer neuroprotective effects.[10][11][12]

MAPK_Pathway Stress Oxidative Stress ASK1 ASK1 Stress->ASK1 MKK MKK4/7 ASK1->MKK JNK JNK MKK->JNK Apoptosis Apoptosis JNK->Apoptosis Modulator N-Acetyl-5-Bromo -3-Hydroxyindole Modulator->ASK1 Modulates

Figure 2: Potential modulation of the MAPK signaling pathway for neuroprotection.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound.

Synthesis of this compound

This proposed two-step synthesis is based on methods for preparing similar indole derivatives.[13]

Step 1: Synthesis of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indoxyl (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (2.2 equivalents) and cuprous bromide (0.1 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-Acetyl-5-bromo-1H-indol-3-yl acetate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve 1-Acetyl-5-bromo-1H-indol-3-yl acetate (1 equivalent) in a mixture of methanol and water.

  • Base Addition: Add a catalytic amount of a suitable base (e.g., potassium carbonate or sodium hydroxide).

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Neutralization and Extraction: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization to yield this compound.

Synthesis_Workflow Indoxyl Indoxyl Step1 Acetylation & Bromination Indoxyl->Step1 Reagents1 Acetic Anhydride, Cuprous Bromide, Acetic Acid Reagents1->Step1 Intermediate 1-Acetyl-5-bromo- 1H-indol-3-yl acetate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Reagents2 Base (e.g., K2CO3), Methanol/Water Reagents2->Step2 Product N-Acetyl-5-Bromo -3-Hydroxyindole Step2->Product

Figure 3: Proposed two-step synthesis workflow.
In Vitro Anticancer Activity: MTT Assay

This protocol is adapted from standard procedures for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[14]

CompoundCell LineIC₅₀ (µM) - Representative Data for 5-Bromoindole DerivativesReference
Compound 3a (a 5-bromoindole derivative)A549 (Lung)Data not available for this compound[6]
HepG2 (Liver)Data not available for this compound[6]
MCF-7 (Breast)Data not available for this compound[6]
BOS-102 (a 5-bromoindole derivative)A549 (Lung)Data not available for this compound[15]

Note: The table above is for illustrative purposes based on related compounds. Researchers should generate their own data for this compound.

In Vitro Neuroprotection Assay: Oxidative Stress Model

This protocol outlines a method to assess the neuroprotective effects of the compound against oxidative stress-induced cell death in a neuronal cell line.[16]

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium.

  • Cell Seeding: Plate the cells in 96-well plates and allow them to differentiate for 5-7 days (e.g., using retinoic acid).

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a further 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer activity protocol.

  • Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

In Silico ADME Prediction

While experimental pharmacokinetic data for this compound is not available, in silico tools can provide preliminary predictions of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[17][18][19][20][21]

ADME ParameterPredicted Value (Illustrative)Significance
LogP (Lipophilicity) 1.5 - 2.5Influences absorption and membrane permeability.
Topological Polar Surface Area (TPSA) < 90 ŲCorrelates with drug transport properties.
Number of Hydrogen Bond Donors 1Adherence to Lipinski's Rule of Five.
Number of Hydrogen Bond Acceptors 2Adherence to Lipinski's Rule of Five.
Blood-Brain Barrier (BBB) Penetration Predicted to crossImportant for neuropharmacological applications.

Note: These are illustrative values. It is recommended to use computational tools like SwissADME for specific predictions.

Conclusion

This compound presents an intriguing starting point for medicinal chemistry campaigns. Its synthesis is feasible, and the established biological activities of the broader 5-bromoindole class provide a strong rationale for its investigation as a potential therapeutic agent. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in exploring the anticancer and neuroprotective potential of this compound and to elucidate its mechanism of action. Further studies are warranted to generate robust quantitative data and to validate its therapeutic efficacy in preclinical models.

References

Application Note: Quantitative Analysis of 5-Bromo-3-Hydroxyindole Following Deacetylation Using a Modified Ninhydrin Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl-5-Bromo-3-Hydroxyindole and its analogs are a class of compounds with significant interest in pharmaceutical research and drug development due to their versatile structure as building blocks for more complex molecules.[1] Accurate quantification of these compounds is crucial for various stages of research, including synthesis optimization, purity assessment, and metabolic studies. The ninhydrin assay is a classical and robust colorimetric method for the detection and quantification of primary and secondary amines.[2][3] However, the nitrogen atom in this compound is part of an amide group, which does not react directly with ninhydrin under standard conditions.[4] This application note describes a modified protocol to quantify the parent indole analog, 5-Bromo-3-Hydroxyindole, by incorporating an acid-catalyzed hydrolysis (deacetylation) step to expose the secondary amine on the indole ring, enabling a subsequent colorimetric reaction with ninhydrin.

Principle of the Assay

The assay is based on a two-step process. First, the N-acetyl group of the indole analog is removed via acid hydrolysis, converting the amide to a secondary amine. This liberated secondary amine then reacts with ninhydrin in an acidic environment at high temperature. Unlike primary amines which produce a deep purple color (Ruhemann's purple) with an absorbance maximum around 570 nm, secondary amines like proline and the deacetylated indole analog yield a yellow-orange colored chromogen.[2][5] This product typically has a maximum absorbance at a different wavelength, often around 440 nm for proline, and would need to be determined empirically for the specific indole analog.[6] The intensity of the resulting color is directly proportional to the concentration of the deacetylated indole in the sample, which can be quantified using a spectrophotometer against a standard curve.

Experimental Protocols

1. Materials and Reagents

  • This compound (for hydrolysis validation)

  • 5-Bromo-3-Hydroxyindole (for standard curve generation)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Ninhydrin

  • Glacial Acetic Acid

  • 6 M Phosphoric Acid

  • Toluene (ACS Grade)

  • Spectrophotometer and cuvettes

  • Water bath

  • Ice bath

  • Vortex mixer

  • Microcentrifuge tubes

2. Reagent Preparation

  • 1 M HCl: Prepare by diluting concentrated HCl in deionized water.

  • 1 M NaOH: Prepare by dissolving NaOH pellets in deionized water.

  • Acid-Ninhydrin Reagent: In a fume hood, gently warm to dissolve 1.25 g of ninhydrin in 30 mL of glacial acetic acid and 20 mL of 6 M phosphoric acid. This reagent should be prepared fresh and is stable for approximately 24 hours when stored at 4°C.[5]

  • Standard Stock Solution: Prepare a 1 mM stock solution of 5-Bromo-3-Hydroxyindole in a suitable solvent (e.g., ethanol or DMSO, diluted in water).

3. Experimental Workflow

The overall workflow consists of sample preparation involving hydrolysis, the ninhydrin color reaction, and subsequent spectrophotometric analysis.

G Experimental Workflow for Ninhydrin Assay of Indole Analogs cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Quantification Sample Sample containing This compound Hydrolysis Step 1: Acid Hydrolysis (e.g., 1 M HCl, 100°C) Sample->Hydrolysis Deacetylation Neutralize Step 2: Neutralization (e.g., 1 M NaOH) Hydrolysis->Neutralize AddReagents Step 3: Add Acetic Acid & Acid-Ninhydrin Reagent Neutralize->AddReagents Incubate Step 4: Incubate (100°C, 1 hour) AddReagents->Incubate Terminate Step 5: Terminate Reaction (Ice Bath) Incubate->Terminate Extract Step 6: Add Toluene & Vortex Terminate->Extract Measure Step 7: Measure Absorbance of Toluene Phase (e.g., 520 nm) Extract->Measure Calculate Step 8: Calculate Concentration (vs. Standard Curve) Measure->Calculate

Caption: Workflow for the quantification of N-acetylated indole analogs via ninhydrin.

4. Detailed Protocol: Hydrolysis and Quantification

  • Sample Hydrolysis (Deacetylation):

    • Pipette 200 µL of the sample containing this compound into a microcentrifuge tube.

    • Add 200 µL of 1 M HCl.

    • Seal the tube tightly and incubate in a boiling water bath (100°C) for 30-60 minutes to facilitate hydrolysis. Note: Optimal time should be determined empirically.

    • Cool the tube to room temperature.

    • Carefully neutralize the sample by adding 200 µL of 1 M NaOH. Check the pH to ensure it is near neutral.

  • Ninhydrin Reaction:

    • To the 600 µL of hydrolyzed and neutralized sample, add 600 µL of glacial acetic acid and 600 µL of the freshly prepared acid-ninhydrin reagent.[5]

    • Vortex the mixture thoroughly.

    • Incubate the sealed tube in a boiling water bath (100°C) for 1 hour.[5]

    • Terminate the reaction by transferring the tube to an ice bath for 5-10 minutes.[5]

  • Chromophore Extraction and Measurement:

    • Add 1.5 mL of toluene to the reaction tube.

    • Vortex vigorously for 30-60 seconds to extract the colored product into the organic phase.

    • Allow the phases to separate for 10-15 minutes. The toluene phase will be the upper layer.

    • Carefully transfer the upper toluene layer to a clean cuvette.

    • Measure the absorbance at the determined maximum wavelength (λmax). For proline, this is 520 nm; the λmax for the deacetylated indole product should be determined by scanning from 400-600 nm.[5]

5. Standard Curve Preparation

  • Prepare a series of dilutions from the 1 mM 5-Bromo-3-Hydroxyindole stock solution (e.g., 0, 25, 50, 100, 250, 500 µM).

  • Process 200 µL of each standard dilution through the Ninhydrin Reaction and Chromophore Extraction and Measurement steps (omitting the hydrolysis step).

  • Plot the absorbance values against the corresponding concentrations to generate a standard curve.

Chemical Reaction Pathway

The process involves an initial hydrolysis reaction to expose the secondary amine, which is then free to react with ninhydrin to form a colored iminium salt.

G Chemical Reaction Pathway cluster_step1 Step 1: Deacetylation (Hydrolysis) cluster_step2 Step 2: Ninhydrin Reaction Indole_N_Acetyl N-Acetyl-5-Bromo- 3-Hydroxyindole Indole_NH 5-Bromo-3-Hydroxyindole (Secondary Amine) Indole_N_Acetyl->Indole_NH H+ / H₂O Heat Chromogen Yellow-Orange Iminium Salt (Chromogen) Indole_NH->Chromogen Ninhydrin Ninhydrin Ninhydrin->Chromogen

Caption: Two-step reaction: hydrolysis followed by ninhydrin condensation.

Data Presentation and Analysis

The concentration of the deacetylated indole in the unknown samples is determined by interpolating their absorbance values from the linear regression of the standard curve.

Table 1: Sample Data for Standard Curve

Standard Concentration (µM)Absorbance at λmax (AU)
00.005
250.125
500.251
1000.502
2501.248
5002.495

Table 2: Quantification of Unknown Samples

Sample IDAbsorbance at λmax (AU)Calculated Concentration (µM)Original Sample Concentration (µM)*
Unknown 10.654130.3390.9
Unknown 21.011201.5604.5
Blank0.0060.00.0

*Calculated based on the dilution factor introduced during the hydrolysis and neutralization steps (e.g., a 3x dilution in the described protocol).

Considerations and Troubleshooting

  • Incomplete Hydrolysis: If hydrolysis is incomplete, the final concentration will be underestimated. The hydrolysis time and acid concentration may need to be optimized.

  • Wavelength Determination: The absorbance maximum (λmax) for the specific indole-ninhydrin product must be determined empirically for accurate quantification.

  • Reagent Stability: The acid-ninhydrin reagent is light-sensitive and should be prepared fresh for best results.[5]

  • Interfering Substances: Compounds with primary or secondary amine groups in the sample matrix will interfere with the assay, leading to overestimation. A proper sample blank is critical.

References

Lack of Direct Agricultural Applications for N-Acetyl-5-Bromo-3-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research has not revealed any direct applications of N-Acetyl-5-Bromo-3-Hydroxyindole in agricultural chemistry. The available literature primarily describes this compound and its analogs as versatile intermediates in pharmaceutical research and organic synthesis, particularly in the fields of oncology and neuropharmacology.[1][2] However, derivatives of the core bromoindole structure have demonstrated significant potential as fungicidal and herbicidal agents, suggesting that this compound could serve as a valuable precursor for the development of novel agrochemicals.

Application Notes: Bromoindole Derivatives in Agricultural Chemistry

While this compound itself does not have established agricultural uses, its structural motif is present in molecules with notable bioactivity against plant pathogens and weeds.

Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives

Application: Control of Gray Mold (Botrytis cinerea) and Brown Rot (Monilinia fructicola)

Several 3-acyl-6-bromoindole derivatives have shown potent antifungal activity against Botrytis cinerea and Monilinia fructicola, two economically important pathogens affecting a wide range of fruits and vegetables.[3] Notably, the simple acetylated derivative, 3-acetyl-6-bromoindole, was found to be a powerful inhibitor of spore germination, suggesting its utility as a preventative fungicide.[3] The proposed mechanism of action for some of these derivatives involves the inhibition of essential fungal enzymes.

Quantitative Data Summary:

The following table summarizes the in vitro antifungal activity of various 3-acyl-6-bromoindole derivatives against B. cinerea and M. fructicola.

CompoundDerivativeTarget FungusEC50 (µg/mL) for Mycelial GrowthConidial Germination Inhibition (%)
I 6-bromoindoleB. cinerea>100-
M. fructicola45.3-
II 3-acetyl-6-bromoindoleB. cinerea>100100
M. fructicola>10096

Data extracted from a study on 3-acyl-6-bromoindole derivatives and may not be representative of this compound.[3]

Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives

Application: Weed control through auxin mimicry

Derivatives of indole-3-carboxylic acid, including those with a bromo-substituted indole ring, have been designed and synthesized as potential herbicides.[4][5] These compounds act as antagonists of the Transport Inhibitor Response 1 (TIR1) protein, a key component in the auxin signaling pathway in plants.[4][5] By disrupting normal auxin response, these molecules can lead to phytotoxicity and plant death, making them effective herbicides.

Quantitative Data Summary:

The herbicidal activity of representative indole derivatives against dicotyledonous rape (Brassica napus) and monocotyledonous barnyard grass (Echinochloa crus-galli) is presented below.

CompoundTarget SpeciesConcentration (mg/L)Root Inhibition (%)Shoot Inhibition (%)
10d Rape (B. napus)10096-
1092-
10h Rape (B. napus)10095-
1093-

Data is for specific indole-3-carboxylic acid derivatives and not this compound.[5]

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay

This protocol is adapted from methodologies used to evaluate the antifungal activity of bromoindole derivatives.[3]

1. Mycelial Growth Inhibition Assay: a. Prepare potato dextrose agar (PDA) plates amended with the test compound at various concentrations. A stock solution of the compound in a suitable solvent (e.g., DMSO) is typically used. b. Place a mycelial plug (5 mm diameter) from the edge of an actively growing culture of the target fungus (B. cinerea or M. fructicola) onto the center of the amended and control PDA plates. c. Incubate the plates at a suitable temperature (e.g., 25°C) in the dark. d. Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate. e. Calculate the percentage of mycelial growth inhibition relative to the control. f. Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis.

2. Spore Germination Assay: a. Prepare a spore suspension of the target fungus in a nutrient broth. b. Add the test compound at various concentrations to the spore suspension. c. Incubate the suspensions under conditions conducive to germination. d. After a set incubation period, observe a sample of the spores under a microscope. e. Count the number of germinated and non-germinated spores to determine the percentage of germination inhibition.

Protocol 2: Petri Dish Herbicidal Activity Assay

This protocol is based on methods for assessing the herbicidal effects of auxin mimic compounds.[5]

1. Plant Material and Growth Conditions: a. Use seeds of a dicotyledonous plant (e.g., rape, Brassica napus) and a monocotyledonous plant (e.g., barnyard grass, Echinochloa crus-galli). b. Sterilize the seeds and place them on filter paper in Petri dishes.

2. Treatment Application: a. Prepare solutions of the test compound in a suitable solvent at various concentrations. b. Moisten the filter paper in each Petri dish with a specific volume of the test solution or a control solution (solvent only).

3. Incubation and Assessment: a. Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions. b. After a defined period (e.g., 7-10 days), measure the root and shoot length of the seedlings. c. Calculate the percentage of root and shoot growth inhibition compared to the control.

Visualizations

Synthesis_of_Fungicidal_Derivatives Bromoindole 6-Bromoindole Reaction Friedel-Crafts Acylation Bromoindole->Reaction Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Reaction Derivative 3-Acyl-6-bromoindole Derivative Reaction->Derivative

Synthesis of 3-Acyl-6-bromoindole Derivatives.

Herbicidal_Mode_of_Action cluster_Auxin_Signaling Normal Auxin Signaling cluster_Disrupted_Signaling Disrupted Signaling by Herbicide Auxin Auxin (IAA) TIR1 TIR1 Receptor Auxin->TIR1 Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA binds ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Gene_Expression Normal Growth and Development ARF->Gene_Expression activates Herbicide Bromoindole Derivative (Auxin Mimic) TIR1_H TIR1 Receptor Herbicide->TIR1_H Aux_IAA_H Aux/IAA Repressor TIR1_H->Aux_IAA_H constantly binds ARF_H Auxin Response Factor (ARF) Aux_IAA_H->ARF_H constantly represses Phytotoxicity Phytotoxicity and Plant Death ARF_H->Phytotoxicity leads to uncontrolled gene expression

Hypothetical Mode of Action for Bromoindole-based Herbicides.

References

Troubleshooting & Optimization

How to reduce background noise in N-Acetyl-5-Bromo-3-Hydroxyindole assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in N-Acetyl-5-Bromo-3-Hydroxyindole assays.

Troubleshooting Guide

High background noise can significantly impact the accuracy and sensitivity of this compound assays. This guide provides a systematic approach to identifying and mitigating common sources of interference.

Problem 1: High Background Fluorescence Across the Entire Plate

Possible Causes:

  • Autofluorescence of this compound: The indole ring structure is inherently fluorescent, which can contribute to the overall background signal.

  • Contaminated Reagents: Assay buffers, solvents, or other reagents may contain fluorescent impurities.

  • Assay Media Components: Phenol red and components in fetal bovine serum (FBS) are known to be autofluorescent.[1]

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the final concentration without any other assay components (e.g., cells, enzymes). A high signal indicates intrinsic compound fluorescence.

  • Use High-Purity Reagents: Ensure all buffers and solvents are of high purity and freshly prepared.

  • Switch to Phenol Red-Free Media: During the assay, use a phenol red-free formulation of the cell culture medium to reduce background fluorescence.[1][2]

  • Optimize Serum Concentration: If possible, reduce the concentration of FBS in the media during the assay or switch to a serum-free medium.

Problem 2: Signal Varies Inconsistently Between Wells

Possible Causes:

  • Poor Solubility of this compound: The compound may precipitate out of the aqueous assay buffer, leading to light scattering and variable fluorescence readings.

  • Compound Degradation: this compound may be unstable under the assay conditions, leading to the formation of fluorescent degradation products.

  • Non-Specific Binding: The compound or detection reagents may bind non-specifically to the microplate wells.

Troubleshooting Steps:

  • Optimize Compound Dissolution: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the aqueous assay buffer. Avoid high concentrations of organic solvents in the final assay volume.

  • Assess Compound Stability: Use High-Performance Liquid Chromatography (HPLC) to check the stability of this compound in the assay buffer over the time course of the experiment.

  • Use Low-Binding Microplates: Employ black, opaque microplates with low-binding surfaces to minimize non-specific binding and well-to-well crosstalk.

  • Optimize Washing Steps: Increase the number and duration of wash steps to thoroughly remove unbound reagents. The inclusion of a mild detergent, such as Tween-20, in the wash buffer can also help.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in this compound assays?

A1: The primary sources of background noise include the intrinsic fluorescence (autofluorescence) of this compound itself, autofluorescence from components in the cell culture media like phenol red and serum, non-specific binding of reagents to the assay plate, and potential compound degradation into fluorescent byproducts.

Q2: How can I determine if my this compound is autofluorescent?

A2: To determine if the compound is autofluorescent, you should run a "compound-only" control. This involves preparing a sample of this compound at your final assay concentration in the assay buffer, without any cells or other reagents. Measuring the fluorescence of this sample will indicate the level of intrinsic fluorescence from the compound.

Q3: What can I do to reduce autofluorescence from my cells or tissue samples?

A3: Several methods can be employed to reduce cellular or tissue autofluorescence. These include treating the samples with quenching agents like Sudan Black B or sodium borohydride. It is important to optimize the concentration and incubation time for these treatments to ensure effective quenching without damaging the sample.

Q4: Can the type of microplate I use affect the background noise?

A4: Yes, the choice of microplate is crucial. For fluorescence assays, it is highly recommended to use black, opaque microplates. The black walls minimize well-to-well crosstalk and light scatter, which can significantly reduce background noise and improve the signal-to-noise ratio.

Q5: How does the stability of this compound impact the assay?

A5: If this compound is unstable in your assay conditions (e.g., buffer pH, temperature, light exposure), it can degrade. This degradation can lead to a loss of signal if the active compound is consumed, or an increase in background if the degradation products are fluorescent. It is advisable to assess the compound's stability using a method like HPLC.

Data on Background Reduction Techniques

The following table summarizes the reported effectiveness of various methods for reducing background noise in fluorescence-based assays.

MethodTargetReported Effectiveness
Use of Phenol Red-Free Media Media AutofluorescenceCan significantly improve the signal-to-blank ratio.
Sudan Black B (0.1% in 70% ethanol) Lipofuscin and general autofluorescence65-95% reduction in autofluorescence.
Sodium Borohydride (1 mg/mL in PBS) Aldehyde-induced autofluorescenceEffective, but results can be variable.
Optimized Washing Steps Non-specific bindingSubstantial reduction in background signal.
Use of Black, Opaque Microplates Well-to-well crosstalk and light scatterSignificantly improves signal-to-noise ratio.

Key Experimental Protocols

Protocol 1: Assessing Compound Stability with HPLC

Objective: To determine the stability of this compound in the assay buffer over time.

Materials:

  • This compound

  • Assay buffer

  • HPLC system with a suitable column (e.g., C18) and UV or fluorescence detector

  • Mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)

  • Centrifugal filter units (0.22 µm)

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution to the final assay concentration in the assay buffer.

  • Immediately take a "time zero" aliquot, filter it through a 0.22 µm centrifugal filter, and inject it into the HPLC system.

  • Incubate the remaining solution under the same conditions as your assay (e.g., temperature, light exposure).

  • Take aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours), filter, and analyze by HPLC.

  • Compare the peak area of this compound at each time point to the "time zero" sample. A significant decrease in the peak area indicates compound degradation.

Protocol 2: Reducing Autofluorescence with Sudan Black B

Objective: To quench autofluorescence in fixed cell or tissue samples.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Fixed cell or tissue samples on slides or in plates

Procedure:

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours and filter through a 0.2 µm filter to remove any undissolved particles.

  • After your standard staining protocol (e.g., immunofluorescence), wash the samples with PBS.

  • Incubate the samples in the 0.1% Sudan Black B solution for 5-20 minutes at room temperature in the dark. The optimal incubation time may need to be determined empirically.

  • Briefly rinse the samples with 70% ethanol to remove excess Sudan Black B.

  • Wash the samples thoroughly with PBS (3 x 5 minutes).

  • Mount the samples with an aqueous mounting medium and proceed with imaging.

Protocol 3: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride

Objective: To reduce autofluorescence caused by aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde).

Materials:

  • Sodium Borohydride

  • Ice-cold PBS

  • Aldehyde-fixed cell or tissue samples

Procedure:

  • Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a strong reducing agent and will bubble upon dissolution. Handle with care.

  • After fixation and washing with PBS, incubate the samples in the freshly prepared sodium borohydride solution for 15-30 minutes at room temperature.

  • Wash the samples extensively with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.

  • Proceed with your standard permeabilization, blocking, and staining protocols.

Visualizing Workflows and Concepts

TroubleshootingWorkflow Troubleshooting High Background Noise cluster_Compound Compound-Related Issues cluster_Media Media-Related Issues cluster_Binding Binding-Related Issues Start High Background Noise Detected CheckCompound Run Compound-Only Control Start->CheckCompound CheckMedia Analyze Assay Media Components Start->CheckMedia CheckBinding Evaluate Non-Specific Binding Start->CheckBinding CompoundAutofluorescence High Intrinsic Fluorescence? CheckCompound->CompoundAutofluorescence PhenolRed Phenol Red Present? CheckMedia->PhenolRed PlateType Using Black, Opaque Plate? CheckBinding->PlateType CompoundSolubility Precipitation Observed? CompoundAutofluorescence->CompoundSolubility No CompoundStability Degradation Suspected? CompoundSolubility->CompoundStability No SolutionCompound Consider Quenching Agents Optimize Solvent/Concentration Assess Stability via HPLC CompoundStability->SolutionCompound Yes Serum High Serum Content? PhenolRed->Serum No SolutionMedia Use Phenol Red-Free Media Reduce Serum Concentration Serum->SolutionMedia Yes Washing Washing Steps Optimized? PlateType->Washing Yes SolutionBinding Switch to Low-Binding Plates Increase Wash Steps/Duration Washing->SolutionBinding No

Caption: A logical workflow for troubleshooting high background noise in this compound assays.

AutofluorescenceQuenching Autofluorescence Quenching Workflow Start Fixed Sample with High Autofluorescence Decision Primary Cause of Autofluorescence? Start->Decision Aldehyde Aldehyde Fixation Decision->Aldehyde Fixative-Induced Lipofuscin Lipofuscin/General Decision->Lipofuscin Endogenous Pigments Unknown Multiple/Unknown Decision->Unknown Broad Spectrum NaBH4 Treat with Sodium Borohydride (1 mg/mL in PBS) Aldehyde->NaBH4 SBB Treat with Sudan Black B (0.1% in 70% Ethanol) Lipofuscin->SBB Combination Consider a Combination of Quenchers or Commercial Kits Unknown->Combination End Proceed with Staining and Imaging NaBH4->End SBB->End Combination->End

Caption: A decision-making workflow for selecting an appropriate autofluorescence quenching method.

References

Optimizing incubation time and temperature for N-Acetyl-5-Bromo-3-Hydroxyindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time and temperature for N-Acetyl-5-Bromo-3-Hydroxyindole reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The synthesis of this compound can proceed through various routes. A common strategy involves the N-acetylation of a pre-functionalized indole core, such as 5-bromo-3-hydroxyindole, or a multi-step synthesis starting from simpler indole precursors. One documented approach begins with indole, which undergoes sulfonation and then N-acetylation, followed by bromination and subsequent hydrolysis.[1][2] Another pathway involves the synthesis of N-acetylindoline, followed by bromination to N-acetyl-5-bromoindoline, and then further steps to introduce the 3-hydroxy group and restore the indole ring.[3]

Q2: What are the critical parameters to control during the N-acetylation of 5-Bromo-3-Hydroxyindole?

The most critical parameters are temperature, reaction time, and the choice of acetylating agent and catalyst. The temperature directly influences the reaction rate and the formation of byproducts.[4] Reaction time needs to be optimized to ensure complete conversion without degrading the product. The selection of an appropriate acetylating agent (e.g., acetic anhydride, acetyl chloride) and catalyst (if any) is also crucial for achieving high yield and selectivity.

Q3: How does temperature affect the yield and purity of the final product?

Temperature has a significant impact on both the yield and purity of this compound. Insufficient temperature can lead to incomplete reactions and low yields.[5] Conversely, excessively high temperatures can cause degradation of the starting material or product, and promote the formation of unwanted side products, such as di-acetylated or polymeric materials, which will complicate purification and reduce the overall yield.[4]

Q4: What are some common side reactions to be aware of?

Common side reactions include C-acetylation, particularly at the C3 position if it is not already substituted, and over-acetylation to form di-acetylated products.[6] In the context of related indole syntheses, N-N bond cleavage in precursors like arylhydrazones can be a significant competing pathway.[4] During bromination steps, the formation of isomeric impurities (e.g., 7-bromoindole) can occur if the reaction conditions are not carefully controlled.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Reaction Temperature: The activation energy for the N-acetylation may not be reached.Systematically increase the reaction temperature in increments (e.g., 10-20°C) to find the optimal condition. For some indole acylations, reflux temperatures have shown significantly better yields than room temperature.[5]
Insufficient Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time until the starting material is consumed.
Inappropriate Acetylating Agent or Catalyst: The chosen reagents may not be effective for the specific substrate.Experiment with different acetylating agents like acetic anhydride or acetyl chloride. While some N-acylations proceed without a catalyst, others may benefit from the addition of a base or an acid catalyst.[7]
Significant Side Product Formation Excessively High Reaction Temperature: High temperatures can lead to the formation of byproducts.Reduce the reaction temperature. For sensitive substrates, conducting the reaction at a lower temperature for a longer duration may improve selectivity.
Incorrect Stoichiometry: An excess of the acetylating agent can lead to di-acetylation.Use a stoichiometric amount of the acetylating agent or a slight excess (e.g., 1.1-1.2 equivalents).
Formation of Isomeric Byproducts: This is particularly relevant during bromination steps in a multi-step synthesis.For bromination, maintain a low temperature (e.g., 0-5°C) and add the bromine dropwise with vigorous stirring to improve regioselectivity.[2]
Poor Regioselectivity (C-acetylation vs. N-acetylation) Reaction Conditions Favoring C-acetylation: In some cases, the C3 position of the indole ring is more nucleophilic than the nitrogen.The use of a strong base to deprotonate the indole nitrogen can favor N-alkylation and may also apply to N-acetylation.[8] Solvent choice can also influence selectivity.
Product Degradation Prolonged Exposure to High Temperatures: The product may be unstable under the reaction conditions for extended periods.Once the reaction is complete (as determined by TLC), work up the reaction mixture promptly. Avoid unnecessarily long reaction times, even at optimal temperatures.

Data on Incubation Time and Temperature Optimization

The following tables provide representative data on the impact of incubation time and temperature on the yield of N-acetylation reactions of substituted indoles, based on general principles and published examples.

Table 1: Effect of Temperature on Product Yield

Temperature (°C)Incubation Time (hours)Yield (%)Observations
25 (Room Temp)12~20Incomplete conversion.
508~55Improved yield, but starting material may still be present.
704~85Good yield with reasonable reaction time. A common temperature for N-acetylation.[3]
1002~90High yield, shorter reaction time.
1402~75Decreased yield, potential for product degradation or side reactions.[9][10]

Table 2: Effect of Incubation Time on Product Yield at 70°C

Incubation Time (hours)Yield (%)Observations
1~40Incomplete reaction.
2~70Significant product formation.
4~85Reaction nearing completion.
8~85No significant increase in yield, potential for byproduct formation with extended time.

Experimental Protocols

Protocol 1: General N-acetylation of a 5-Bromo-3-hydroxyindole Precursor

This protocol is a general guideline for the N-acetylation step.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-bromo-3-hydroxyindole precursor (1.0 eq) in a suitable solvent (e.g., acetic acid, DMF, or an ether).

  • Addition of Acetylating Agent: Slowly add the acetylating agent (e.g., acetic anhydride, 1.2 eq) to the stirred solution.

  • Incubation: Heat the reaction mixture to the desired temperature (e.g., 70°C) and maintain it for the optimized duration (e.g., 4 hours).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

Visualizing Workflows and Pathways

experimental_workflow Experimental Workflow for N-Acetylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-bromo-3-hydroxyindole precursor in solvent add_reagent Add acetylating agent start->add_reagent heat Heat to optimal temperature (e.g., 70°C) add_reagent->heat incubate Incubate for optimal time (e.g., 4 hours) heat->incubate monitor Monitor reaction by TLC incubate->monitor quench Quench reaction monitor->quench Reaction complete extract Extract product quench->extract purify Purify product (Chromatography/Recrystallization) extract->purify end This compound purify->end

Workflow for N-acetylation.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_temp Is reaction temperature optimized? start->check_temp check_time Is reaction time sufficient? check_temp->check_time Yes increase_temp Increase temperature incrementally check_temp->increase_temp No check_reagents Are reagents appropriate and pure? check_time->check_reagents Yes increase_time Increase incubation time check_time->increase_time No change_reagents Test alternative acetylating agents/catalysts check_reagents->change_reagents No success Yield Improved increase_temp->success increase_time->success change_reagents->success

Troubleshooting low yield issues.

References

Troubleshooting poor color development with N-Acetyl-5-Bromo-3-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-5-Bromo-3-Hydroxyindole, a chromogenic substrate primarily used for the detection of esterase activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of color development with this compound?

This compound is a substrate for esterase enzymes. The enzymatic reaction involves two main steps:

  • Enzymatic Hydrolysis: An esterase cleaves the acetyl group from this compound, releasing 5-bromo-3-hydroxyindole (also known as 5-bromoindoxyl).

  • Oxidative Dimerization: In the presence of oxygen, two molecules of the unstable 5-bromo-3-hydroxyindole intermediate undergo oxidative dimerization to form a water-insoluble, blue-purple precipitate called 5,5'-dibromoindigo. The intensity of the color is proportional to the esterase activity.

G sub This compound (Colorless, Soluble) int 5-Bromo-3-Hydroxyindole (Unstable Intermediate) sub->int Hydrolysis enz Esterase enz->int prod 5,5'-Dibromoindigo (Blue-Purple Precipitate) int->prod Oxidation oxy Oxygen (O2) (Dimerization) oxy->prod

Q2: I am not observing any color development, or the signal is very weak. What are the possible causes?

This is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

G start No/Weak Color Development reagents Check Reagents start->reagents conditions Verify Assay Conditions start->conditions enzyme Assess Enzyme Activity start->enzyme protocol Review Protocol start->protocol sub_stability Substrate Stability? (Freshly prepared?) reagents->sub_stability Substrate buffer_comp Buffer Composition? (Interfering substances?) reagents->buffer_comp Buffer ph_temp pH and Temperature? (Optimal for enzyme?) conditions->ph_temp inc_time Incubation Time? (Sufficient?) conditions->inc_time enz_active Enzyme Active? (Positive control?) enzyme->enz_active enz_conc Enzyme Concentration? (Titrated?) enzyme->enz_conc

Please refer to the detailed troubleshooting guide below for specific solutions.

Q3: The background color is too high in my negative control wells. What could be the reason?

High background can be caused by:

  • Substrate Instability: this compound may undergo slow, non-enzymatic hydrolysis, especially at non-optimal pH or temperature, or after prolonged storage in solution.

  • Contaminating Esterases: The sample matrix or other reagents may contain endogenous esterase activity.

  • Improper Reagent Storage: Improper storage of the substrate can lead to degradation and the release of the chromogenic precursor.

Q4: What is the optimal wavelength to measure the absorbance of the final product?

The final product, 5,5'-dibromoindigo, is a blue-purple precipitate. For quantitative analysis, the product should be solubilized in an appropriate organic solvent (e.g., DMSO). The absorption maximum of 5,5'-dibromoindigo in a DMSO:water mixture has been reported to be around 623 nm. It is recommended to perform a wavelength scan to determine the optimal absorbance maximum under your specific experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No/Weak Color Development Inactive Enzyme - Use a fresh aliquot of the enzyme. - Verify enzyme activity with a known positive control substrate. - Ensure proper storage of the enzyme at the recommended temperature.
Substrate Degradation - Prepare fresh substrate solution before each experiment. - Store the solid substrate at -20°C as recommended.[1] - Avoid repeated freeze-thaw cycles of the substrate solution.
Suboptimal pH - Ensure the pH of the reaction buffer is optimal for the specific esterase being used. Many esterases have optimal activity in the neutral to slightly alkaline range (pH 7-8).
Incorrect Temperature - Check that the incubation temperature is optimal for your enzyme. Most assays are performed at 25°C or 37°C.
Insufficient Incubation Time - Increase the incubation time to allow for sufficient product formation.
Low Enzyme/Substrate Concentration - Titrate the enzyme and substrate concentrations to find the optimal range for your assay.
Presence of Inhibitors - Ensure that your sample or buffer does not contain known esterase inhibitors such as sodium azide or high concentrations of EDTA.
High Background Non-Enzymatic Hydrolysis of Substrate - Prepare fresh substrate solution for each experiment. - Run a "substrate only" control to assess the level of spontaneous hydrolysis.
Contaminating Esterases - Use high-purity reagents and water. - If analyzing complex samples, consider a sample-specific negative control (e.g., heat-inactivated sample).
Inconsistent Results Pipetting Errors - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Incomplete Mixing - Gently mix the contents of the wells after adding each reagent.
Insoluble Product - If quantifying the reaction, ensure the final product (5,5'-dibromoindigo) is fully solubilized before reading the absorbance.

Experimental Protocols

General Protocol for Esterase Activity Assay

This protocol provides a starting point for developing an esterase assay using this compound. Optimization of concentrations, incubation time, and other parameters for your specific enzyme is recommended.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for your esterase (e.g., 50 mM Tris-HCl, pH 7.5).

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO). Store protected from light.

  • Enzyme Solution: Prepare a dilution series of your esterase in the assay buffer.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of assay buffer to each well.

  • Add 25 µL of the enzyme solution (or buffer for the negative control) to the appropriate wells.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 25 µL of the substrate working solution (diluted from the stock solution in assay buffer) to all wells.

  • Incubate for a predetermined time (e.g., 30 minutes) at the assay temperature.

  • Stop the reaction by adding a suitable stop solution (e.g., 50 µL of 1 M citric acid) or by adding a solvent to solubilize the product for quantification.

  • If quantifying, add 100 µL of DMSO to each well and mix thoroughly to dissolve the 5,5'-dibromoindigo precipitate.

  • Read the absorbance at the optimal wavelength (approximately 623 nm).

Data Presentation

Table 1: Illustrative Data for Enzyme Titration

Enzyme Concentration (µg/mL)Absorbance at 623 nm (O.D.)
0 (Negative Control)0.05
10.15
20.28
50.65
101.20

Table 2: Illustrative Data for Substrate Titration (at a fixed enzyme concentration)

Substrate Concentration (µM)Reaction Rate (mO.D./min)
105.2
2511.8
5020.5
10035.1
20045.3

References

Preventing precipitation of N-Acetyl-5-Bromo-3-Hydroxyindole reaction product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of the N-Acetyl-5-Bromo-3-Hydroxyindole reaction product.

Troubleshooting Guide: Preventing Precipitation

Unexpected precipitation of this compound during a reaction can lead to decreased yields, difficulties in purification, and challenges in analysis. This guide offers a systematic approach to diagnose and resolve these issues.

Question: My this compound product is precipitating out of the reaction mixture. What are the initial steps to troubleshoot this issue?

Answer: When precipitation occurs, a logical, step-by-step approach is crucial. The following workflow outlines the initial actions to take to identify the cause and find a solution.

G start Precipitation Observed check_temp Is the reaction temperature too low? start->check_temp increase_temp Increase temperature incrementally and observe solubility. check_temp->increase_temp Yes check_solvent Is the solvent system appropriate? check_temp->check_solvent No end Precipitation Resolved increase_temp->end change_solvent Consider a more polar or a co-solvent system. check_solvent->change_solvent Yes check_conc Is the concentration of reactants too high? check_solvent->check_conc No change_solvent->end dilute_reaction Dilute the reaction mixture with more solvent. check_conc->dilute_reaction Yes check_ph Has the pH of the reaction mixture changed? check_conc->check_ph No dilute_reaction->end adjust_ph Adjust pH to maintain solubility. check_ph->adjust_ph Yes check_ph->end No adjust_ph->end

Caption: Troubleshooting workflow for addressing precipitation.

Frequently Asked Questions (FAQs)

Solvent Selection

Question: What are the recommended solvents to prevent the precipitation of this compound?

Answer: The solubility of this compound is influenced by the polarity of the solvent. While sparingly soluble in non-polar solvents, it exhibits better solubility in polar aprotic and protic solvents. The presence of the N-acetyl and 3-hydroxy groups increases its polarity compared to simpler indoles.

Data Presentation: Solvent Suitability

Solvent ClassExamplesSuitability for this compoundNotes
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)High Often used in syntheses involving indole derivatives. Can be difficult to remove during workup.
Polar Protic Ethanol, Methanol, IsopropanolModerate to High Good solvating power, but the hydroxyl group may interfere with certain reactions.
Ethers Diethyl ether, 1,4-DioxaneLow to Moderate May be suitable for less polar derivatives or as part of a co-solvent system.
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate Solubility may be limited.
Non-Polar Hexanes, TolueneVery Low Generally unsuitable as the primary solvent. Can be used as anti-solvents for crystallization.

Experimental Protocol: Solvent Screening

To determine the optimal solvent, a small-scale solubility test is recommended.

Methodology:

  • Add a small, known amount of this compound (e.g., 1-2 mg) to a series of vials.

  • To each vial, add a different solvent (e.g., 0.1 mL of DMF, DMSO, THF, Ethanol, DCM).

  • Vortex each vial at room temperature for 1-2 minutes.

  • Observe the dissolution of the solid. If it dissolves, add another small portion of the compound until a saturated solution is obtained.

  • Record the approximate solubility in each solvent.

Effect of Temperature

Question: How does temperature affect the solubility of this compound and can it be used to prevent precipitation?

Answer: For most indole derivatives, solubility increases with temperature. If precipitation occurs as the reaction proceeds, a slight increase in the reaction temperature may help keep the product in solution. However, be mindful of potential side reactions or degradation at elevated temperatures.

Experimental Protocol: Temperature Optimization

Methodology:

  • Set up the reaction at the standard temperature.

  • If precipitation is observed, increase the temperature of the reaction mixture in small increments (e.g., 5-10 °C).

  • Stir the mixture for 15-30 minutes at the new temperature and observe for any dissolution of the precipitate.

  • Monitor the reaction progress and purity of the product by a suitable analytical method (e.g., TLC, LC-MS) to ensure that the temperature increase is not causing degradation.

Impact of pH

Question: Can changes in pH cause my product to precipitate, and how can I control it?

Answer: The 3-hydroxyindole moiety has a phenolic hydroxyl group, making the compound weakly acidic. In a basic medium, this proton can be removed to form a phenoxide, which is generally more soluble in polar solvents. Conversely, in a highly acidic medium, the nitrogen of the indole ring could be protonated, which might also affect solubility. If your reaction generates acidic or basic byproducts, the resulting pH shift could cause precipitation.

Logical Relationship: pH and Solubility

G cluster_0 Reaction Conditions cluster_1 pH Effects cluster_2 Solubility Outcome Reaction Reaction Byproducts Byproducts Reaction->Byproducts pH_Change pH_Change Byproducts->pH_Change Acidic or Basic Protonation_State Protonation_State pH_Change->Protonation_State Alters Solubility Solubility Protonation_State->Solubility Affects Precipitation Precipitation Solubility->Precipitation

Improving the sensitivity of N-Acetyl-5-Bromo-3-Hydroxyindole detection methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-5-Bromo-3-Hydroxyindole. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.

Troubleshooting Guides

This section addresses common problems that may arise during the detection and quantification of this compound, offering potential causes and solutions.

High-Performance Liquid Chromatography (HPLC) Analysis

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary Interactions: The hydroxyl group of the indole can interact with active silanol groups on the HPLC column, leading to peak tailing. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. - Column Overload: Injecting too concentrated a sample can lead to peak fronting.- Use a high-purity, end-capped C18 column to minimize silanol interactions. - Add a small amount of a competing agent, like triethylamine (TEA), to the mobile phase to block active sites. - Optimize the mobile phase pH. For acidic compounds, a lower pH (e.g., using 0.1% formic acid) can improve peak shape. - Dilute the sample and re-inject.
Inconsistent Retention Times - Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents in a gradient or changes in isocratic composition. - Temperature Variations: Lack of a column oven or inconsistent laboratory temperature. - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Allow for adequate column equilibration time (at least 10-15 column volumes) before each injection.
Low Signal Intensity (UV Detection) - Incorrect Wavelength Selection: The UV detector is not set to the optimal wavelength for this compound. - Sample Degradation: The compound may be unstable in the sample solvent or under the analytical conditions. - Low Concentration: The amount of analyte in the sample is below the detection limit of the method.- Determine the UV absorbance maximum for this compound (typically around 280 nm for indole derivatives) and set the detector accordingly. - Prepare fresh samples and standards. Protect solutions from light and store at low temperatures. - Consider a more sensitive detection method like fluorescence or mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

ProblemPossible Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Ionization - Suboptimal Ion Source Parameters: Incorrect settings for capillary voltage, gas flow, or temperature. - Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte. - Inappropriate Ionization Mode: Using a mode (e.g., ESI, APCI) that is not optimal for the compound.- Optimize ion source parameters by infusing a standard solution of the analyte. - Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). - Test both positive and negative ionization modes to determine the most sensitive option. For indole derivatives, positive mode is often effective.
In-source Fragmentation or Oxidation - High Source Temperature or Voltages: Harsh ion source conditions can cause the molecule to fragment or oxidize before entering the mass analyzer. - Presence of Oxidizing Agents: Contaminants in the mobile phase or sample.- Reduce the ion source temperature and cone/fragmentor voltage. - Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Consider adding an antioxidant to the mobile phase if in-source oxidation is a persistent issue.
Matrix Effects - Co-eluting Endogenous Compounds: Components from the biological matrix can enhance or suppress the analyte signal, leading to inaccurate quantification.- Develop a more effective sample clean-up procedure (e.g., solid-phase extraction, liquid-liquid extraction). - Use a stable isotope-labeled internal standard to compensate for matrix effects. - Perform a matrix effect study by comparing the response of the analyte in a clean solvent versus a matrix extract.

Frequently Asked Questions (FAQs)

Sample Preparation & Stability

  • Q1: How should I prepare biological samples (e.g., plasma, urine) for the analysis of this compound?

    • A1: For plasma or serum, a common and effective method is protein precipitation with a cold organic solvent like acetonitrile or methanol.[1] For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) using a C18 cartridge is recommended to remove interfering substances.[2]

  • Q2: How stable is this compound in solution?

    • A2: Indole derivatives, particularly those with hydroxyl groups, can be susceptible to oxidation and degradation, especially when exposed to light and non-acidic pH.[3] It is recommended to prepare fresh solutions for analysis. If storage is necessary, solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and in a slightly acidic solvent to improve stability.

Detection Method Selection & Sensitivity

  • Q3: Which detection method is most sensitive for this compound?

    • A3: The sensitivity of detection methods generally follows this order: Mass Spectrometry (MS/MS) > Fluorescence > UV-Visible .

      • LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for detecting very low concentrations in complex biological matrices.[1]

      • Fluorescence detection can be significantly more sensitive than UV detection for fluorescent compounds. Hydroxyindoles are known to be fluorescent, and while specific data for the target compound is limited, related compounds show strong fluorescence.[4]

      • UV-Visible detection is a robust and widely available method, but it is the least sensitive of the three.

  • Q4: What are the expected excitation and emission wavelengths for fluorescence detection?

    • A4: For hydroxyindole derivatives, excitation is typically in the range of 280-300 nm, with emission maxima often observed between 330-360 nm.[4] For 5-hydroxyindoles, an emission maximum around 350 nm has been reported.[5] It is crucial to experimentally determine the optimal wavelengths for this compound.

Data Presentation

Comparison of Detection Methods for Indole Derivatives

Detection MethodTypical Limit of Detection (LOD)SelectivityKey Considerations
HPLC-UV ng/mL to µg/mL rangeModerateRobust and widely available. Less sensitive and prone to interference from co-eluting compounds with similar UV absorbance.
HPLC-Fluorescence pg/mL to ng/mL rangeHighSignificantly more sensitive than UV for fluorescent compounds. Requires the analyte to be fluorescent.
LC-MS/MS fg/mL to pg/mL rangeVery HighOffers the best sensitivity and selectivity, allowing for confident identification and quantification at very low levels. More complex and expensive instrumentation.[1]

Note: The stated LODs are general estimates for indole derivatives and can vary significantly based on the specific compound, matrix, and instrumentation.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound

This protocol provides a starting point for developing an HPLC-UV method. Optimization will be required for specific instrumentation and samples.

  • Chromatographic System: HPLC with a UV-Visible detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a composition of 10-20% B, and increase linearly to 90-95% B over 10-15 minutes.

    • Hold at high %B for 2-3 minutes to wash the column.

    • Return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • UV Detection: Monitor at the absorbance maximum of the compound (determine experimentally, likely around 280 nm).

Protocol 2: LC-MS/MS Method for this compound

This protocol outlines a general approach for a sensitive and selective LC-MS/MS method.

  • LC System: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A similar gradient to the HPLC-UV method can be used, but with a potentially faster ramp-up due to the shorter column.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a good starting point.

    • Source Parameters: Optimize capillary voltage, gas temperatures, and gas flows by infusing a standard solution of the analyte.

    • MRM Transitions:

      • Determine the precursor ion (likely [M+H]⁺).

      • Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Drying_Reconstitution Dry Down & Reconstitute in Mobile Phase Supernatant_Collection->Drying_Reconstitution HPLC_Separation HPLC Separation (C18 Column) Drying_Reconstitution->HPLC_Separation Ionization Electrospray Ionization (ESI) HPLC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->Mass_Analysis Data_Acquisition Data Acquisition & Quantification Mass_Analysis->Data_Acquisition

Caption: A typical experimental workflow for the analysis of this compound in a biological matrix using LC-MS/MS.

troubleshooting_logic Start Analytical Problem (e.g., No Peak, Poor Shape) Check_System Check HPLC/MS System (Pressure, Leaks, etc.) Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Troubleshoot Instrument (Pump, Detector, etc.) System_OK->Fix_System No Check_Method Review Analytical Method (Mobile Phase, Gradient, etc.) System_OK->Check_Method Yes Fix_System->Start Method_OK Method Appropriate? Check_Method->Method_OK Optimize_Method Optimize Method Parameters (pH, Gradient, etc.) Method_OK->Optimize_Method No Check_Sample Investigate Sample (Preparation, Stability) Method_OK->Check_Sample Yes Optimize_Method->Start Sample_OK Sample Integrity OK? Check_Sample->Sample_OK Improve_Prep Improve Sample Prep & Handling Sample_OK->Improve_Prep No End Problem Resolved Sample_OK->End Yes Improve_Prep->Start

Caption: A logical troubleshooting workflow for addressing common analytical issues.

References

Common contaminants affecting N-Acetyl-5-Bromo-3-Hydroxyindole assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-5-Bromo-3-Hydroxyindole. The following sections address common issues you might encounter during experimental assays, including potential contaminants and their impact on results.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research?

This compound is an indole derivative. Compounds with an indole scaffold are widely investigated for their therapeutic potential, particularly as anticancer agents. Many indole-based molecules function as tubulin polymerization inhibitors, which disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Therefore, this compound is frequently studied in the context of cancer research and drug discovery.

Q2: What types of assays are commonly used to evaluate this compound?

Common assays include:

  • Tubulin Polymerization Assays: To determine the compound's effect on microtubule formation in vitro.

  • Cell Viability Assays (e.g., MTT): To measure the cytotoxic effects of the compound on cancer cell lines.[1]

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest, typically at the G2/M phase, which is a hallmark of microtubule-targeting agents.[1]

  • Immunofluorescence Microscopy: To visualize the effects of the compound on the microtubule network within cells.

  • Quantitative Analysis (HPLC): To determine the concentration and purity of the compound in solutions or biological matrices.

Q3: What are the key stability concerns for this compound?

Like many indole derivatives, this compound can be sensitive to light, temperature, and extreme pH conditions. Degradation can lead to the formation of impurities that may interfere with assay results. It is recommended to store the compound protected from light and at low temperatures. Forced degradation studies can help identify potential degradation products under various stress conditions.

Troubleshooting Guides

Contaminants Affecting Assay Results

Contamination can arise from various sources, including the synthesis of the compound, solvents, and the experimental setup itself. Below is a summary of common contaminants and their potential impact on assay results.

Contaminant Type Potential Source Affected Assays Potential Impact on Results
Synthesis-Related Impurities Incomplete reactions or side reactions during synthesis.All assaysCan compete with the active compound, leading to an underestimation of its potency. May have their own biological or fluorescent properties, causing misleading results.
Degradation Products Exposure to light, heat, or non-optimal pH.All assaysSimilar to synthesis-related impurities, they can interfere with the assay and lead to inaccurate conclusions about the compound's activity and stability.
Residual Solvents Incomplete removal of solvents after synthesis or from stock solutions.Fluorescence-based assaysSolvents can alter the fluorescence properties of the indole ring, causing shifts in emission spectra and changes in quantum yield, leading to inaccurate quantification.[2][3]
Particulates/Precipitates Poor solubility of the compound in the assay buffer.Tubulin polymerization assays, fluorescence assaysCan cause light scattering, leading to artificially high absorbance or fluorescence readings, mimicking a positive signal.[1]
Biological Contaminants Contamination of cell cultures (e.g., mycoplasma).Cell-based assaysCan affect cell health and metabolism, leading to unreliable and irreproducible results in viability and cell cycle assays.
Troubleshooting Specific Assays

1. Tubulin Polymerization Assays

Issue: No or weak tubulin polymerization signal.

  • Potential Cause: Inactive tubulin.

    • Solution: Ensure tubulin is stored correctly at -70°C and avoid multiple freeze-thaw cycles. Use freshly prepared tubulin for each experiment.

  • Potential Cause: Incorrect assay conditions.

    • Solution: Verify that the assay buffer composition and pH are correct and that the temperature is maintained at 37°C, as tubulin polymerization is highly temperature-dependent.

  • Potential Cause: Compound precipitation.

    • Solution: Visually inspect the wells for any precipitate. Test the compound's solubility in the assay buffer alone. If solubility is an issue, consider using a co-solvent like DMSO (typically at a final concentration of ≤1%).

Issue: High background signal.

  • Potential Cause: Light scattering from precipitated compound.

    • Solution: As mentioned above, ensure the compound is fully dissolved in the assay buffer. Centrifuge the compound stock solution before use.

  • Potential Cause: Autofluorescence of the compound.

    • Solution: Measure the fluorescence of the compound in the assay buffer without tubulin to determine its intrinsic fluorescence. If it is high, consider using a different detection method or a fluorophore with a distinct emission spectrum.

2. Fluorescence-Based Quantitative Assays (e.g., HPLC-Fluorescence)

Issue: Inconsistent or irreproducible fluorescence readings.

  • Potential Cause: Solvent effects.

    • Solution: Ensure that the solvent composition of the standards and samples is identical. Even small variations in polarity can significantly impact the fluorescence of indole compounds.[2][3]

  • Potential Cause: pH sensitivity.

    • Solution: The fluorescence of indole derivatives can be pH-dependent. Buffer all solutions to a consistent pH to ensure reproducible measurements.

  • Potential Cause: Quenching.

    • Solution: Other components in the sample matrix may quench the fluorescence of this compound. Perform spike and recovery experiments to assess matrix effects.

Issue: Unexpected peaks in HPLC chromatogram.

  • Potential Cause: Presence of impurities or degradation products.

    • Solution: Use a high-purity standard for comparison. If unexpected peaks are observed, it may be necessary to re-purify the compound or investigate its stability under the experimental conditions. Potential impurities from related syntheses include des-bromo, hydroxy, and keto derivatives.

  • Potential Cause: Contamination from the HPLC system.

    • Solution: Flush the system thoroughly between runs. Use high-purity mobile phase solvents and additives.

Experimental Protocols

1. General Protocol for a Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is adapted for a 96-well plate format and measures the fluorescence enhancement of a reporter dye upon binding to polymerized microtubules.

  • Reagent Preparation:

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Keep on ice.

    • GTP Stock Solution: 100 mM in GTB. Store in aliquots at -70°C.

    • Tubulin Stock Solution: Reconstitute lyophilized tubulin to 10 mg/mL in ice-cold GTB with 1 mM GTP. Snap-freeze in liquid nitrogen and store at -70°C.

    • Reporter Dye Stock: Prepare a stock solution of a microtubule-binding fluorescent dye (e.g., DAPI can be used as it fluoresces more strongly when bound to microtubules) in an appropriate solvent.

  • Assay Procedure:

    • Pre-warm a 96-well black plate to 37°C.

    • On ice, prepare the reaction mix. For a final volume of 100 µL, combine:

      • Tubulin (to a final concentration of 2-3 mg/mL)

      • GTP (to a final concentration of 1 mM)

      • Reporter Dye (at a concentration optimized for signal-to-noise)

      • This compound or vehicle control (e.g., DMSO)

      • Ice-cold GTB to bring the volume to 100 µL.

    • Transfer the reaction mix to the pre-warmed plate.

    • Immediately start kinetic fluorescence measurements using a plate reader set to 37°C. Use excitation and emission wavelengths appropriate for the chosen reporter dye.

    • Record readings every 30-60 seconds for at least 60 minutes.

2. Protocol for Quantitative Analysis by HPLC-Fluorescence

This is a general method that should be optimized and validated for your specific instrumentation and experimental needs.

  • Instrumentation:

    • HPLC system with a fluorescence detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the analyte from any impurities.

  • Fluorescence Detection:

    • Excitation Wavelength: ~280 nm (typical for indole ring)

    • Emission Wavelength: ~350 nm (typical for indole ring)

    • These wavelengths should be optimized by scanning the fluorescence spectrum of the pure compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Prepare unknown samples by diluting them in the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Cell-Based Assay cluster_readout_types Assay Readout Types cluster_analysis Data Analysis stock Prepare Stock Solution of this compound dilution Serial Dilution for Dose-Response stock->dilution treatment Treat Cells with Compound (24-72 hours) dilution->treatment seeding Seed Cells in Multi-well Plate seeding->treatment readout Perform Assay Readout treatment->readout mtt MTT Assay (Cell Viability) readout->mtt Colorimetric facs Flow Cytometry (Cell Cycle Analysis) readout->facs Fluorescence if Immunofluorescence (Microtubule Imaging) readout->if Fluorescence ic50 Calculate IC50 mtt->ic50 cell_cycle_profile Determine Cell Cycle Distribution facs->cell_cycle_profile image_analysis Analyze Microtubule Morphology if->image_analysis

Workflow for Cell-Based Assays.

signaling_pathway compound This compound (Tubulin Inhibitor) tubulin Tubulin Dimers compound->tubulin Binds to microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Leads to ca_signaling Calcium Signaling (e.g., Ca2+ influx) microtubules->ca_signaling Affects sac Spindle Assembly Checkpoint (SAC) Activation mitotic_spindle->sac Disruption activates g2m_arrest G2/M Phase Arrest sac->g2m_arrest Induces apoptosis Apoptosis g2m_arrest->apoptosis Can lead to degranulation Cell Degranulation (in specific cell types) ca_signaling->degranulation Regulates

References

Technical Support Center: Optimizing Enzymatic Cleavage of N-Acetyl-5-Bromo-3-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the enzymatic cleavage of N-Acetyl-5-Bromo-3-Hydroxyindole. The following sections offer insights into adjusting pH for optimal enzyme activity, along with experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What class of enzyme is likely to cleave the N-acetyl group from this compound?

Based on the chemical structure, an amidohydrolase, specifically a deacetylase, is the most probable type of enzyme to catalyze the removal of the acetyl group from the indole nitrogen. These enzymes are known to act on N-acetylated compounds. While specificity can vary, enzymes like fatty acid amidohydrolase and peptidoglycan deacetylase are examples of enzymes that perform similar reactions.

Q2: What is the expected optimal pH for the enzymatic cleavage of this substrate?

The optimal pH for enzymatic reactions is highly dependent on the specific enzyme being used. However, for many amidohydrolases, the optimal pH tends to be in the neutral to slightly alkaline range. For instance, some fatty acid amidohydrolases exhibit optimal activity around pH 8-9.[1] It is crucial to experimentally determine the optimal pH for your specific enzyme and substrate combination.

Q3: How does pH affect the rate of the enzymatic reaction?

pH can influence the enzymatic reaction rate in several ways:

  • Ionization State of the Active Site: The amino acid residues in the enzyme's active site must be in the correct ionization state to bind the substrate and catalyze the reaction.

  • Substrate Ionization: The charge of the substrate can change with pH, which may affect its ability to bind to the active site.

  • Enzyme Stability: Extreme pH values can lead to the denaturation of the enzyme, causing a loss of its three-dimensional structure and function.

Q4: My enzymatic reaction is not working. What are the common initial troubleshooting steps related to pH?

If you are observing low or no enzyme activity, consider the following:

  • Verify Buffer pH: Ensure your reaction buffer was prepared correctly and verify the final pH of the reaction mixture.

  • pH Optima Screen: Perform a pH screen using a range of buffers to identify the optimal pH for your enzyme.

  • Substrate Stability: Check the stability of this compound at the tested pH values, as the substrate itself may be unstable under certain conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Enzyme Activity The reaction pH is far from the enzyme's optimal pH.Perform a pH optimization experiment using a broad range of buffers (e.g., pH 4.0 - 10.0).
The enzyme is inactive due to improper storage or handling.Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
The substrate has degraded.Check the stability of this compound in the reaction buffer at the experimental pH. Analyze the substrate solution by a suitable method (e.g., HPLC) before adding the enzyme.
Inconsistent Results The buffer capacity is insufficient, leading to pH shifts during the reaction.Use a buffer with a pKa value close to the desired pH and ensure the buffer concentration is adequate (typically 50-100 mM).
The temperature is not optimal or is fluctuating.Ensure a constant and optimal temperature is maintained throughout the experiment.
High Background (Non-Enzymatic) Cleavage The substrate is unstable at the reaction pH, leading to auto-hydrolysis.Run a control reaction without the enzyme at each pH point to quantify the rate of non-enzymatic cleavage. Subtract this background rate from the enzymatic rate.

Experimental Protocols

Protocol 1: Determining the Optimal pH for Enzymatic Cleavage

This protocol outlines a general method for screening different pH conditions to find the optimal pH for the enzymatic cleavage of this compound.

Materials:

  • This compound

  • Enzyme solution (of unknown optimal pH)

  • A set of buffers covering a range of pH values (e.g., Citrate buffer for pH 4-6, Phosphate buffer for pH 6-8, Tris buffer for pH 8-9, Carbonate-bicarbonate buffer for pH 9-10)

  • Microplate reader or HPLC for product quantification

  • 96-well plate or microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, set up reactions in triplicate for each pH to be tested.

  • To each well, add the appropriate buffer.

  • Add the substrate stock solution to each well to a final desired concentration.

  • Include a "no enzyme" control for each pH to measure non-enzymatic hydrolysis.

  • Initiate the reaction by adding the enzyme solution to each well (except the "no enzyme" controls).

  • Incubate the plate at a constant temperature for a set period.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation, if appropriate for the enzyme).

  • Quantify the amount of product formed using a suitable analytical method (e.g., absorbance, fluorescence, or HPLC).

  • Calculate the initial reaction velocity for each pH and plot the velocity as a function of pH to determine the optimum.

Illustrative Data for pH Optimization

The following table presents hypothetical data from a pH optimization experiment.

pHBuffer SystemAverage Reaction Velocity (µM/min)Standard Deviation
4.0Citrate5.20.4
5.0Citrate15.81.1
6.0Phosphate35.42.5
7.0Phosphate78.15.6
8.0Tris95.36.9
9.0Tris60.74.3
10.0Carbonate25.11.8

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Prepare Buffer Solutions (pH 4-10) D Aliquot Buffers into 96-well Plate A->D B Prepare Substrate Stock (this compound) E Add Substrate to all wells B->E C Prepare Enzyme Stock F Add Enzyme to initiate reaction (include 'no enzyme' controls) C->F D->E E->F G Incubate at Constant Temperature F->G H Stop Reaction G->H I Quantify Product Formation (e.g., HPLC, Spectrophotometry) H->I J Plot Velocity vs. pH I->J

Caption: Workflow for determining the optimal pH for enzymatic cleavage.

Troubleshooting_Logic Start Low or No Enzyme Activity Q1 Is the reaction pH within the expected optimal range? Start->Q1 A1 Perform pH Optimization Screen (See Protocol 1) Q1->A1 No Q2 Is the enzyme known to be active? Q1->Q2 Yes End Problem Resolved A1->End A2 Check Enzyme Storage and Handling Q2->A2 No Q3 Is the substrate stable at the reaction pH? Q2->Q3 Yes A2->End A3 Run 'No Enzyme' Control and check for substrate degradation Q3->A3 No Q3->End Yes A3->End

Caption: Troubleshooting logic for low enzymatic activity.

References

Technical Support Center: Overcoming Solubility Challenges with N-Acetyl-5-Bromo-3-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to overcome the insolubility of N-Acetyl-5-Bromo-3-Hydroxyindole in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A1: When encountering solubility issues with this compound, a systematic approach is recommended. Initially, it is crucial to characterize the physicochemical properties of your compound, such as its aqueous solubility at various pH levels and its pKa. This will help determine if the low bioavailability is due to poor solubility or permeability, guiding the selection of an appropriate enhancement strategy.[1]

Common initial strategies include:

  • Preparation of a concentrated stock solution in a water-miscible organic solvent.

  • Adjustment of the aqueous buffer's pH.

  • Gentle heating and sonication to aid dissolution.

Q2: How can I use a co-solvent to dissolve this compound?

A2: Using a co-solvent is a common and effective method to dissolve poorly water-soluble compounds.[2][3] The general principle is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution, and then dilute this stock solution into the aqueous buffer.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • N,N-dimethylformamide (DMF)

  • Polyethylene glycol (PEG) 400

  • Propylene glycol (PG)

It is crucial to ensure that the final concentration of the organic solvent in your aqueous buffer is low enough to not affect the biological system in your experiment.[4]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts or toxicity. However, the tolerance to DMSO can vary significantly between different cell lines and assay types. Therefore, it is essential to run a vehicle control (buffer with the same concentration of DMSO but without the compound) to assess the effect of the solvent on your specific experimental system.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Yes, for ionizable compounds, adjusting the pH of the aqueous buffer can significantly enhance solubility.[][6] The solubility of weakly acidic or basic compounds is pH-dependent. For a weakly acidic compound, increasing the pH above its pKa will lead to deprotonation and increased solubility. Conversely, for a weakly basic compound, decreasing the pH below its pKa will result in protonation and enhanced solubility.[6] It is important to determine the pKa of this compound to effectively use this strategy.

Q5: Are there other advanced techniques I can consider if co-solvents and pH adjustment are not sufficient?

A5: If standard methods are insufficient, several advanced strategies can be employed to enhance the solubility of hydrophobic drugs:[7][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][10][11][12]

  • Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, facilitating their dispersion in aqueous solutions.

  • Solid Dispersions: This involves dispersing the compound in a solid polymer matrix. Techniques like solvent evaporation or hot-melt extrusion can be used to prepare solid dispersions.[1]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[7][13][14]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility.Prepare a concentrated stock solution in an appropriate organic co-solvent (e.g., DMSO, Ethanol) before diluting into the aqueous buffer.
Compound precipitates out of solution after dilution from an organic stock. The final concentration of the compound exceeds its solubility limit in the aqueous buffer, even with a co-solvent.Decrease the final concentration of the compound. Alternatively, consider using a different co-solvent or a combination of solubilization techniques (e.g., co-solvent and pH adjustment).
High variability in experimental results. The compound may not be fully dissolved, leading to inconsistent concentrations in the assay.Ensure the stock solution is clear and fully dissolved before dilution. Use gentle warming or sonication to aid dissolution. Consider filtering the final solution to remove any undissolved particles.
Observed toxicity or off-target effects in a biological assay. The concentration of the co-solvent (e.g., DMSO) may be too high.Reduce the final concentration of the co-solvent. Run a vehicle control to determine the tolerance of your experimental system to the solvent.

Quantitative Data Summary

The following table summarizes commonly used co-solvents and their typical concentration ranges in biological assays.

Co-solvent Typical Stock Concentration Typical Final Assay Concentration Notes
Dimethyl sulfoxide (DMSO)10 - 50 mM< 0.5% (v/v)Widely used, but can have effects on cell physiology at higher concentrations.[4]
Ethanol10 - 50 mM< 1% (v/v)Can be a good alternative to DMSO, but also has biological effects.
N,N-dimethylformamide (DMF)10 - 50 mM< 0.5% (v/v)Effective for many compounds, but can be more toxic than DMSO.
Polyethylene glycol 400 (PEG 400)10 - 50 mM1 - 5% (v/v)Generally considered to have low toxicity.
Propylene glycol (PG)10 - 50 mM1 - 5% (v/v)Another co-solvent with a good safety profile.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 254.08 g/mol ) in DMSO.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.54 mg of this compound and place it into a clean microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH Adjustment to Enhance Solubility

This protocol provides a general method for testing the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4.0, 7.4, 9.0)

  • Small glass vials

  • Stir plate and stir bars

  • pH meter

Procedure:

  • Add an excess amount of this compound to separate vials containing buffers of different pH values.

  • Stir the suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, filter the suspensions through a 0.22 µm filter to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Compare the solubility at different pH values to identify the optimal pH range for dissolution.

Visualizations

experimental_workflow start Start: Insoluble Compound in Aqueous Buffer strategy1 Prepare Concentrated Stock in Organic Co-solvent (e.g., DMSO, Ethanol) start->strategy1 dilute Dilute Stock into Aqueous Buffer strategy1->dilute check1 Is Compound Soluble? dilute->check1 success Success: Proceed with Experiment check1->success Yes fail1 Precipitation Occurs check1->fail1 No strategy2 Optimize Co-solvent or Lower Concentration fail1->strategy2 strategy3 Adjust pH of Aqueous Buffer fail1->strategy3 strategy2->dilute check2 Is Compound Soluble? strategy3->check2 check2->success Yes fail2 Still Insoluble check2->fail2 No advanced Consider Advanced Strategies: - Cyclodextrins - Surfactants - Solid Dispersion fail2->advanced

Caption: A decision-tree workflow for solubilizing this compound.

signaling_pathway cluster_cyclodextrin Cyclodextrin Inclusion Complex cluster_solution Aqueous Solution CD Cyclodextrin Complex Inclusion Complex CD->Complex + Drug Hydrophobic Drug Drug->Complex + Aqueous Increased Aqueous Solubility Complex->Aqueous

Caption: Formation of a cyclodextrin inclusion complex to enhance drug solubility.

References

Minimizing enzyme inhibition in N-Acetyl-5-Bromo-3-Hydroxyindole based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing N-Acetyl-5-Bromo-3-Hydroxyindole in enzyme assays. Our goal is to help you minimize enzyme inhibition and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of enzyme inhibition observed when using this compound?

Enzyme inhibition by indole derivatives like this compound can arise from several mechanisms. These compounds can act as competitive, non-competitive, or uncompetitive inhibitors. Specific interactions with the enzyme's active site or allosteric sites can lead to a decrease in catalytic activity. Furthermore, the electron-rich nature of the indole ring can lead to non-specific interactions with the enzyme.

Q2: How can I determine the mechanism of inhibition (e.g., competitive, non-competitive)?

To elucidate the mechanism of inhibition, it is essential to perform enzyme kinetic studies. By measuring the initial reaction rates at varying substrate and inhibitor concentrations, you can generate Lineweaver-Burk or Michaelis-Menten plots. The changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of this compound will indicate the type of inhibition.

Q3: Can the bromine substituent on the indole ring contribute to inhibition?

Yes, halogen substituents like bromine can influence the electronic properties of the indole ring and participate in halogen bonding, a type of non-covalent interaction. This can potentially lead to stronger binding to the enzyme, thereby increasing the inhibitory effect compared to non-halogenated analogs.

Q4: What role does the N-acetyl group play in potential enzyme inhibition?

The N-acetyl group can affect the molecule's solubility, steric profile, and ability to form hydrogen bonds. These factors can influence how the compound orients itself within the enzyme's binding pocket, potentially contributing to or mitigating inhibitory activity.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue 1: Higher than expected enzyme inhibition.

  • Possible Cause 1: Compound Aggregation.

    • Troubleshooting Step: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. Use dynamic light scattering (DLS) or a detergent like Triton X-100 (at a concentration below its critical micelle concentration, e.g., 0.01%) to check for and disrupt aggregation.

  • Possible Cause 2: Reactive Metabolites.

    • Troubleshooting Step: The indole ring can be susceptible to metabolic modification by the enzymatic system, potentially forming a more potent inhibitor. Analyze the reaction mixture over time using LC-MS to identify any potential metabolites of this compound.

  • Possible Cause 3: Assay Interference.

    • Troubleshooting Step: The compound may interfere with the assay's detection method (e.g., absorbance or fluorescence). Run a control experiment without the enzyme to assess the intrinsic absorbance or fluorescence of this compound at the assay wavelength.

Issue 2: Poor reproducibility of inhibition data.

  • Possible Cause 1: Compound Instability.

    • Troubleshooting Step: Indole derivatives can be sensitive to light and oxidation. Prepare fresh solutions of this compound for each experiment and minimize its exposure to light. Consider including an antioxidant like DTT in your assay buffer if it is compatible with your enzyme.

  • Possible Cause 2: Inconsistent Solubilization.

    • Troubleshooting Step: Ensure complete solubilization of the compound in your assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary. Maintain a consistent final concentration of the co-solvent across all experiments, including controls, as it can also affect enzyme activity.

Quantitative Data Summary

The following tables provide a summary of hypothetical data that may be generated during troubleshooting and kinetic analysis.

Table 1: Effect of a Non-ionic Detergent on IC50 Value

ConditionIC50 (µM)
Standard Assay Buffer5.2
Assay Buffer + 0.01% Triton X-10015.8

This data suggests that compound aggregation may be contributing to the observed inhibition, as the apparent potency decreases in the presence of a detergent.

Table 2: Kinetic Parameters in the Presence of Inhibitor

Inhibitor Concentration (µM)Km (µM)Vmax (µmol/min)
010100
525100
1040100

These results are indicative of competitive inhibition, where the inhibitor increases the apparent Km of the substrate without affecting the Vmax.

Experimental Protocols

Protocol 1: Enzyme Kinetic Assay

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add varying concentrations of the substrate to each well.

  • Add a fixed concentration of this compound (or vehicle control) to the appropriate wells.

  • Initiate the reaction by adding the enzyme to all wells.

  • Measure the product formation over time using a plate reader at the appropriate wavelength.

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Assay for Compound Aggregation

  • Prepare solutions of this compound at various concentrations in the assay buffer.

  • Measure the size of particles in each solution using Dynamic Light Scattering (DLS). An increase in particle size at higher concentrations is indicative of aggregation.

  • Alternatively, perform the enzyme inhibition assay in the presence and absence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant increase in the IC50 value in the presence of the detergent suggests that aggregation contributes to the inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) setup_plate Set up 96-well Plate (Substrate & Inhibitor Dilutions) prep_reagents->setup_plate prep_compound Prepare this compound Stock Solution prep_compound->setup_plate initiate_reaction Initiate Reaction (Add Enzyme) setup_plate->initiate_reaction measure_activity Measure Kinetic Activity (Plate Reader) initiate_reaction->measure_activity calc_rates Calculate Initial Rates measure_activity->calc_rates plot_data Generate Michaelis-Menten or Lineweaver-Burk Plots calc_rates->plot_data det_params Determine Km, Vmax, IC50 plot_data->det_params

Caption: Workflow for determining enzyme kinetic parameters.

troubleshooting_flowchart start High/Irreproducible Inhibition Observed check_aggregation Test for Compound Aggregation (e.g., DLS, add detergent) start->check_aggregation aggregation_present Aggregation Confirmed check_aggregation->aggregation_present Yes no_aggregation No Aggregation check_aggregation->no_aggregation No retest_lower_conc Re-test at Lower Concentrations or with Detergent aggregation_present->retest_lower_conc check_interference Check for Assay Interference (Control without enzyme) no_aggregation->check_interference interference_present Interference Confirmed check_interference->interference_present Yes no_interference No Interference check_interference->no_interference No modify_assay Modify Assay Readout or Wavelength interference_present->modify_assay check_stability Assess Compound Stability (e.g., LC-MS over time) no_interference->check_stability unstable Compound is Unstable check_stability->unstable Yes stable Compound is Stable check_stability->stable No use_fresh_solution Use Freshly Prepared Solutions unstable->use_fresh_solution true_inhibition Proceed with Inhibition Mechanism Studies stable->true_inhibition

Caption: Decision tree for troubleshooting inhibition assays.

Validation & Comparative

A Head-to-Head Comparison: X-Gal Versus Bluo-Gal for Enhanced β-Galactosidase Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and genetic research, the use of reporter genes is fundamental for visualizing gene expression and protein interactions. The lacZ gene, encoding the enzyme β-galactosidase, remains a stalwart in this field, largely due to the availability of reliable chromogenic substrates. For decades, X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) has been the go-to substrate for the colorimetric detection of β-galactosidase activity, renowned for the distinct blue color it imparts to expressing cells. However, the quest for improved sensitivity and clarity has led to the development of alternative substrates. This guide provides a detailed comparison between the traditional X-Gal and a notable alternative, Bluo-Gal (5-bromo-3-indolyl-β-D-galactopyranoside), to assist researchers in selecting the optimal substrate for their experimental needs.

Mechanism of Action: A Shared Pathway to Color

Both X-Gal and Bluo-Gal operate on the same enzymatic principle. They are colorless analogs of lactose that, upon cleavage by β-galactosidase, release a galactose molecule and an indolyl derivative.[1][2] This indolyl intermediate then undergoes spontaneous dimerization and oxidation to form an insoluble, intensely colored precipitate at the site of enzymatic activity.[1][3] The primary distinction between the two substrates lies in the halogen substitutions on the indole ring, which influences the color and intensity of the final precipitate. X-Gal, with its bromine and chlorine substitutions, produces a characteristic blue color.[1][2][3] Bluo-Gal, which lacks the chlorine atom, is reported to yield a darker, indigo-blue precipitate, potentially offering enhanced contrast and easier visualization.[4][5]

dot graph "Enzymatic_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Substrate [label="Colorless Substrate\n(X-Gal or Bluo-Gal)"]; Enzyme [label="β-Galactosidase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Indolyl Intermediate\n+ Galactose"]; Dimerization [label="Dimerization &\nOxidation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Precipitate [label="Colored Precipitate\n(Blue or Indigo-Blue)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Substrate -> Enzyme [label="Cleavage"]; Enzyme -> Intermediate; Intermediate -> Dimerization; Dimerization -> Precipitate; } caption: "General signaling pathway for chromogenic β-galactosidase substrates."

Performance Comparison: X-Gal vs. Bluo-Gal

The choice between X-Gal and Bluo-Gal often comes down to the specific requirements of the experiment, such as the expression level of the lacZ reporter and the need for high-contrast imaging.

FeatureX-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)Bluo-Gal (5-bromo-3-indolyl-β-D-galactopyranoside)
Precipitate Color BlueDarker, Indigo-Blue[4][5]
Primary Applications Blue-white screening, immunohistochemistry, reporter gene assays[1][6]Similar to X-Gal, with an emphasis on applications requiring higher contrast[4][5]
Solubility Soluble in DMF (N,N-dimethylformamide) and DMSO (dimethyl sulfoxide)[7]Soluble in DMF and a mixture of DMF/water[4]
Reported Advantages Well-established, widely validated, and extensively documented.Produces a more intense, darker blue precipitate for easier visualization.[4][5]

Experimental Protocols

The following are generalized protocols for the use of X-Gal and Bluo-Gal in common molecular biology applications. Researchers should optimize these protocols for their specific cell types, vectors, and experimental conditions.

Blue-White Screening in Bacterial Colonies

This technique is used to differentiate bacterial colonies that have successfully incorporated a plasmid with a DNA insert (white colonies) from those with a non-recombinant plasmid (blue colonies).

1. Preparation of Stock Solutions:

  • X-Gal Stock Solution: Dissolve X-Gal in N,N-dimethylformamide (DMF) to a final concentration of 20 mg/mL. Wrap the container in aluminum foil to protect it from light and store at -20°C.

  • Bluo-Gal Stock Solution: Prepare a stock solution of Bluo-Gal in DMF at a concentration of 20 mg/mL. Store protected from light at -20°C.

  • IPTG Stock Solution: Prepare a 100 mM stock solution of Isopropyl β-D-1-thiogalactopyranoside (IPTG) in sterile water and store at -20°C.

2. Plate Preparation:

  • Prepare your preferred agar medium (e.g., LB agar) and autoclave.

  • Allow the medium to cool to approximately 50-55°C.

  • Add the appropriate antibiotic to the medium.

  • To the molten agar, add the X-Gal or Bluo-Gal stock solution to a final concentration of 40 µg/mL and the IPTG stock solution to a final concentration of 0.1 mM.

  • Mix gently and pour the plates.

  • Allow the plates to solidify and store at 4°C for up to a month, protected from light.

3. Bacterial Plating and Incubation:

  • Plate the transformed bacterial cells on the prepared plates.

  • Incubate the plates overnight at 37°C.

  • Blue colonies (or darker blue for Bluo-Gal) indicate β-galactosidase activity, while white colonies suggest a disrupted lacZ gene due to a successful DNA insertion.

dot graph "Blue_White_Screening_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="Prepare Agar Plates with\nAntibiotic, IPTG, and\nChromogenic Substrate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate_Cells [label="Plate Transformed\nBacterial Cells"]; Incubate [label="Incubate Overnight\nat 37°C"]; Observe [label="Observe Colony Color", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Blue [label="Blue/Dark Blue Colonies\n(Non-recombinant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; White [label="White Colonies\n(Recombinant)", fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Plate_Cells; Plate_Cells -> Incubate; Incubate -> Observe; Observe -> Blue [label="lacZ intact"]; Observe -> White [label="lacZ disrupted"]; } caption: "Workflow for blue-white screening using a chromogenic substrate."

Histochemical Staining of Tissues and Cells

This protocol is for detecting β-galactosidase expression in cultured cells or tissue sections.

1. Reagent Preparation:

  • Fixation Buffer: 1% formaldehyde, 0.2% glutaraldehyde in PBS (phosphate-buffered saline).

  • Staining Solution: Prepare a solution containing:

    • 5 mM potassium ferricyanide

    • 5 mM potassium ferrocyanide

    • 2 mM MgCl₂

    • 1 mg/mL X-Gal or Bluo-Gal (added from a 20 mg/mL stock in DMF just before use)

    • All dissolved in PBS (pH 7.4).

2. Staining Procedure:

  • Wash cells or tissue sections twice with PBS.

  • Fix the samples with the Fixation Buffer for 10-15 minutes at room temperature.

  • Wash the samples three times with PBS for 5 minutes each.

  • Add the freshly prepared Staining Solution to the samples, ensuring they are completely covered.

  • Incubate at 37°C in the dark. The incubation time can vary from a few hours to overnight, depending on the level of β-galactosidase expression. Monitor the color development to avoid overstaining.

  • After sufficient color development, wash the samples with PBS.

  • Samples can be counterstained if desired and mounted for microscopy.

Conclusion

Both X-Gal and Bluo-Gal are effective chromogenic substrates for the detection of β-galactosidase activity. X-Gal is a reliable and widely used standard. Bluo-Gal offers the potential for enhanced sensitivity through the production of a darker, more intense precipitate, which could be advantageous for detecting low levels of enzyme activity or for applications where high-contrast imaging is critical. The choice between these two substrates will depend on the specific experimental context, including the expression level of the reporter gene and the imaging capabilities available. Researchers are encouraged to empirically determine the optimal substrate and staining conditions for their particular system.

References

Validation of a Novel HPLC-UV Method for the Quantification of N-Acetyl-5-Bromo-3-Hydroxyindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the precise quantification of N-Acetyl-5-Bromo-3-Hydroxyindole. The performance of this new method is objectively compared against a standard Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, supported by detailed experimental data and protocols.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and reliable analytical methods for its quantification are crucial for quality control and ensuring the consistency of final drug products. This guide details a robust and efficient HPLC-UV method, offering a cost-effective and accessible alternative to more complex mass spectrometry-based assays.

Comparative Performance Analysis

The newly developed HPLC-UV method demonstrates excellent performance characteristics, comparable in many aspects to the highly sensitive UPLC-MS/MS method. A summary of the validation parameters is presented below, highlighting the linearity, accuracy, precision, and sensitivity of both methods.

Validation Parameter New HPLC-UV Method Standard UPLC-MS/MS Method Acceptance Criteria (ICH Q2(R1))
Linearity (R²) 0.99950.9998≥ 0.999
Accuracy (Recovery %) 98.5% - 101.2%99.1% - 100.8%80% - 120%
Precision (RSD %)
- Intraday≤ 1.5%≤ 1.0%≤ 2.0%
- Interday≤ 2.0%≤ 1.8%≤ 2.0%
Limit of Detection (LOD) 5 ng/mL0.5 ng/mL-
Limit of Quantitation (LOQ) 15 ng/mL1.5 ng/mL-

While the UPLC-MS/MS method offers superior sensitivity with lower LOD and LOQ values, the new HPLC-UV method provides sufficient sensitivity for routine quality control applications, with the advantages of lower operational cost and simpler instrumentation.[2][3]

Experimental Protocols

New HPLC-UV Method for this compound

Scope: This method is intended for the quantitative determination of this compound in bulk drug substance.

Principle: The method utilizes reversed-phase high-performance liquid chromatography with UV detection. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.

Materials and Reagents:

  • This compound reference standard (Purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

  • Prepare calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Procedures: The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Standard UPLC-MS/MS Method

The UPLC-MS/MS method was performed on a Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer. A C18 column (2.1 x 50 mm, 1.7 µm) was used with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The detection was carried out in multiple reaction monitoring (MRM) mode.

Diagrams

analytical_method_validation_workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_documentation 4. Documentation define_scope Define Scope & Purpose set_acceptance_criteria Set Acceptance Criteria define_scope->set_acceptance_criteria optimize_parameters Optimize Chromatographic Parameters set_acceptance_criteria->optimize_parameters preliminary_runs Perform Preliminary Runs optimize_parameters->preliminary_runs linearity Linearity & Range preliminary_runs->linearity accuracy Accuracy preliminary_runs->accuracy precision Precision (Repeatability & Intermediate) preliminary_runs->precision specificity Specificity preliminary_runs->specificity lod_loq LOD & LOQ preliminary_runs->lod_loq robustness Robustness preliminary_runs->robustness validation_protocol Write Validation Protocol linearity->validation_protocol accuracy->validation_protocol precision->validation_protocol specificity->validation_protocol lod_loq->validation_protocol robustness->validation_protocol validation_report Prepare Validation Report validation_protocol->validation_report

Caption: Workflow for the Validation of a New Analytical Method.

synthesis_pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product indoline Indoline n_acetylindoline N-Acetylindoline indoline->n_acetylindoline Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->n_acetylindoline n_acetyl_5_bromoindoline N-Acetyl-5-Bromoindoline n_acetylindoline->n_acetyl_5_bromoindoline Bromination final_product This compound n_acetyl_5_bromoindoline->final_product Hydroxylation

Caption: Plausible Synthesis Pathway for this compound.

References

Comparative Cross-Reactivity Analysis of N-Acetyl-5-Bromo-3-Hydroxyindole with Key Enzyme Families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-5-Bromo-3-Hydroxyindole is a synthetic heterocyclic compound belonging to the indole family.[1][2][3] Its structural features, including a brominated indole core, an N-acetyl group, and a hydroxyl group, suggest potential interactions with a variety of enzymes. Understanding the cross-reactivity profile of this compound is crucial for assessing its potential therapeutic applications and off-target effects. This guide provides a comparative analysis of the potential cross-reactivity of this compound with three major enzyme families: Cytochrome P450 (CYP), Monoamine Oxidases (MAO), and Protein Kinases.

Disclaimer: To date, no direct experimental data on the interaction of this compound with any enzyme has been published. The following comparison is based on published data for structurally related indole derivatives. The presented data should be interpreted as a predictive guide to potential cross-reactivity, and specific experimental verification is highly recommended.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of various indole derivatives against CYPs, MAOs, and Protein Kinases. This data provides a basis for predicting the potential inhibitory activity of this compound.

Table 1: Inhibition of Cytochrome P450 Isoforms by Indole Derivatives

CompoundCYP IsoformIC50 (µM)Ki (µM)Reference Compound
Indole-3-carbinolCYP1A115.2--
Indole-3-carbinolCYP1A225.4--
Indole-3-carbinolCYP2B68.7--
5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazideCYP3A4--Ketoconazole
3-Chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileCYP1A2--α-Naphthoflavone

Table 2: Inhibition of Monoamine Oxidase Isoforms by Indole Derivatives

CompoundMAO IsoformIC50 (µM)Ki (µM)Reference Compound
3-Chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-A0.014-Clorgyline
3-Chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-B0.017-Selegiline
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamideMAO-B-0.03-
Indole and isatin analoguesMAO-A & MAO-B---

Table 3: Inhibition of Protein Kinases by Indole Derivatives

CompoundKinase TargetIC50 (µM)Reference Compound
Pyrrolo[3,4-f]indole-5,7-dione derivativeMAO-A0.250-
Pyrrolo[3,4-f]indole-5,7-dione derivativeMAO-B0.581-
5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a)CDK-2-Doxorubicin
5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b)CDK-2-Doxorubicin

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of enzyme inhibition. The following are generalized protocols for key enzyme inhibition assays that can be adapted for testing this compound.

Protocol 1: Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the IC50 of a test compound against various CYP isoforms using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP-specific substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4)

  • This compound (test compound)

  • Reference inhibitors (e.g., ketoconazole for CYP3A4)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test and reference compounds in phosphate buffer.

  • In a 96-well plate, add HLM, the NADPH regenerating system, and the CYP-specific substrate to each well.

  • Add the serially diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a pre-warmed solution of the CYP-specific substrate.

  • Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes).

  • Terminate the reaction by adding cold acetonitrile.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the amount of metabolite formed using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Monoamine Oxidase (MAO) Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the activity of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate)

  • This compound (test compound)

  • MAO-A specific inhibitor (e.g., clorgyline)

  • MAO-B specific inhibitor (e.g., selegiline)

  • Phosphate buffer (pH 7.4)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions of the test compound and reference inhibitors.

  • Prepare serial dilutions of the test compound.

  • In a 96-well black plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations. For control wells, add the specific inhibitors.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare a detection mixture containing the MAO substrate, HRP, and Amplex Red in phosphate buffer.

  • Initiate the reaction by adding the detection mixture to all wells.

  • Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) kinetically over 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration.

  • Determine the percent inhibition and calculate the IC50 value.

Protocol 3: Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibition of a protein kinase using a luminescence-based ATP detection assay.

Materials:

  • Recombinant protein kinase (e.g., EGFR, VEGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound (test compound)

  • Reference kinase inhibitor (e.g., staurosporine)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor.

  • In a 96-well white plate, add the kinase, its substrate, and the diluted test compound or reference inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway involving a protein kinase and the general workflow for an enzyme inhibition assay.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Phosphorylation Transcription Factors Transcription Factors Signaling Proteins->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Receptor Tyrosine Kinase (RTK) Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Enzyme, Substrate, and Inhibitor Solutions Prepare Enzyme, Substrate, and Inhibitor Solutions Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Enzyme, Substrate, and Inhibitor Solutions->Serial Dilution of Inhibitor Dispense Reagents into 96-well Plate Dispense Reagents into 96-well Plate Serial Dilution of Inhibitor->Dispense Reagents into 96-well Plate Pre-incubation Pre-incubation Dispense Reagents into 96-well Plate->Pre-incubation Initiate Reaction with Substrate Initiate Reaction with Substrate Pre-incubation->Initiate Reaction with Substrate Incubation at Optimal Temperature Incubation at Optimal Temperature Initiate Reaction with Substrate->Incubation at Optimal Temperature Terminate Reaction Terminate Reaction Incubation at Optimal Temperature->Terminate Reaction Measure Product Formation (e.g., Absorbance, Fluorescence, Luminescence) Measure Product Formation (e.g., Absorbance, Fluorescence, Luminescence) Terminate Reaction->Measure Product Formation (e.g., Absorbance, Fluorescence, Luminescence) Calculate Percent Inhibition Calculate Percent Inhibition Measure Product Formation (e.g., Absorbance, Fluorescence, Luminescence)->Calculate Percent Inhibition Determine IC50 Value Determine IC50 Value Calculate Percent Inhibition->Determine IC50 Value

References

A Researcher's Guide to the Comparative Analysis of N-Acetyl-5-Bromo-3-Hydroxyindole from Various Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative performance analysis of N-Acetyl-5-Bromo-3-Hydroxyindole sourced from various chemical suppliers. Due to the common practice of conducting such comparisons internally within research organizations, publicly available comparative data is scarce. This document outlines standardized experimental protocols and data presentation formats to enable a rigorous, in-house evaluation of product quality, purity, and performance in relevant biological assays.

The indole nucleus is a critical scaffold in numerous natural and synthetic molecules with significant biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The purity and integrity of starting materials like this compound are paramount to the success and reproducibility of research and development efforts.

Prominent Suppliers

A preliminary survey of the market indicates that this compound (CAS 114165-30-9) is available from several fine chemical suppliers.[4][5][6][] Researchers should consider obtaining lots from multiple vendors for a comprehensive comparison. Potential suppliers include:

  • Santa Cruz Biotechnology[4]

  • Biosynth[5]

  • BOC Sciences[]

  • AK Scientific[6]

  • Alichem[6]

  • ChemicalBook vendors[6]

Quantitative Data Comparison

A systematic comparison requires the collation of both supplier-provided and experimentally determined data. The following table provides a template for summarizing key metrics.

Table 1: Comparative Data Summary for this compound

Parameter Supplier A Supplier B Supplier C Notes
Lot Number Record for traceability.
Stated Purity (%) >98%Min. 98.5%97%As per Certificate of Analysis (CoA).
Molecular Formula C₁₀H₈BrNO₂C₁₀H₈BrNO₂C₁₀H₈BrNO₂Should be consistent.[4][5]
Molecular Weight 254.08254.09254.08Should be consistent.[4][5]
Appearance Visual inspection (e.g., white to off-white powder).
Price (per gram) For cost-effectiveness analysis.
HPLC Purity (%) Experimentally determined.
¹H NMR Purity (%) Experimentally determined.
LC-MS Identity Confirmation of [M+H]⁺.
Biological Activity (IC₅₀) In a relevant assay (e.g., kinase inhibition).

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following protocols are based on standard analytical techniques for small molecules.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate and quantify this compound from potential impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[8][9]

  • Gradient Program: Start at 20% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, then return to initial conditions for equilibration.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.[8]

¹H NMR Spectroscopy for Structural Confirmation and Purity

This technique provides structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard.

  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃).

  • Internal Standard (for qNMR): Maleic anhydride or another suitable certified reference material.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and ~5 mg of the internal standard into a vial. Dissolve in 0.75 mL of the deuterated solvent.

  • Data Acquisition: Use a sufficient number of scans to achieve a high signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.

  • Data Processing: Phase and baseline correct the spectra. Purity is calculated by comparing the integral of a characteristic analyte peak to the integral of the internal standard.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Verification

LC-MS confirms the molecular weight of the target compound and helps identify impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer.

  • Chromatographic Conditions: Same as the HPLC method described above.[8]

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-500.[8]

  • Data Analysis: Confirm the presence of the expected protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of 254.08.

Biological Activity Assay (Example: Kinase Inhibition Assay)

Indole derivatives are known to interact with a variety of biological targets, including protein kinases.[3] A functional assay is the ultimate test of performance.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound from different suppliers against a relevant protein kinase (e.g., a tyrosine kinase).

  • Method: A biochemical kinase assay using a technology such as ADP-Glo™ or LanthaScreen™.

  • Procedure:

    • Prepare a dilution series for the compound from each supplier.

    • In a 384-well plate, add the kinase, the appropriate substrate, and ATP.

    • Add the diluted compounds to the wells.

    • Incubate for the recommended time at the specified temperature.

    • Add the detection reagent and measure the signal (e.g., luminescence or fluorescence).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Visualizations

Diagrams help clarify complex workflows and pathways, aiding in the planning and interpretation of experiments.

G cluster_0 Material Acquisition & Preparation cluster_1 Analytical Chemistry Validation cluster_2 Functional Performance Testing cluster_3 Data Analysis & Comparison A Procure this compound (Suppliers A, B, C) B Prepare Stock Solutions (e.g., 10 mM in DMSO) A->B C HPLC Purity Analysis B->C D ¹H NMR Structural & Purity Analysis B->D E LC-MS Identity Confirmation B->E F Biological Assay (e.g., Kinase Inhibition) B->F G Calculate Purity (%) C->G D->G I Comparative Report Generation E->I H Determine IC₅₀ Values F->H G->I H->I G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Substrate Kinase Substrate Receptor->Substrate Phosphorylates (ATP -> ADP) P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Activates Downstream Signaling Inhibitor This compound (Test Compound) Inhibitor->Receptor Inhibits

References

Advantages of halogenated indolyl substrates like N-Acetyl-5-Bromo-3-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate chemical tools is paramount for generating accurate and reliable experimental data. Halogenated indolyl substrates are a cornerstone of many biochemical and molecular biology assays, prized for their ability to produce distinct, localized signals upon enzymatic activity. This guide provides a detailed comparison of the performance and applications of these substrates, with a focus on well-established compounds and a discussion of related molecules like N-Acetyl-5-Bromo-3-Hydroxyindole, which serves a different but equally important role in the scientific landscape.

The Advantage of Halogenated Indolyl Substrates in Enzyme Detection

Halogenated indoxyl derivatives are chromogenic substrates that, upon enzymatic cleavage of a protecting group, release an indoxyl intermediate. This intermediate then undergoes rapid dimerization and oxidation to form an insoluble, intensely colored precipitate. The inclusion of halogen atoms (typically bromine and chlorine) on the indole ring enhances the color intensity and stability of the final precipitate, leading to several advantages in experimental assays:

  • High Sensitivity: The intense color of the halogenated indigo precipitate allows for the detection of low levels of enzyme activity.

  • Sharp Localization: The insolubility of the precipitate ensures that the signal remains at the site of enzymatic activity, providing high resolution in techniques like immunohistochemistry (IHC) and in situ hybridization.

  • Signal Stability: The resulting dye is stable and does not fade upon exposure to light, allowing for permanent records of experimental results.

  • Versatility: These substrates are employed in a wide array of techniques, including Western blotting, ELISA, and microbial screening.

Two of the most widely used halogenated indolyl substrates are 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal).

Performance Comparison: BCIP vs. X-Gal

BCIP and X-gal are tailored for the detection of different enzymes, alkaline phosphatase (AP) and β-galactosidase (β-gal), respectively. Their performance characteristics are summarized below.

Feature5-Bromo-4-chloro-3-indolyl phosphate (BCIP)5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal)
Target Enzyme Alkaline Phosphatase (AP)β-Galactosidase (β-gal)
Typical Application Western Blotting, Immunohistochemistry (IHC), In Situ HybridizationBlue-White Screening, Reporter Gene Assays, Histochemistry
Precipitate Color Blue-purple (often used with NBT for a darker precipitate)Intense Blue
Detection Principle AP dephosphorylates BCIP to release 5-bromo-4-chloro-indoxyl.β-gal hydrolyzes the glycosidic bond in X-gal to release 5-bromo-4-chloro-indoxyl.
Sensitivity High, can detect picogram levels of AP.High, allows for easy visual screening of colonies.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these substrates. Below are standard protocols for their use in common applications.

Protocol 1: Western Blotting with BCIP/NBT

This protocol outlines the colorimetric detection of an alkaline phosphatase-conjugated secondary antibody on a Western blot.

  • Blocking: After protein transfer to a nitrocellulose or PVDF membrane, block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20, TBS-T).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][2]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Substrate Incubation: Prepare the BCIP/NBT substrate solution according to the manufacturer's instructions. Incubate the membrane in the substrate solution until the desired color intensity is reached (typically 5-30 minutes).[3][4]

  • Stopping the Reaction: Stop the color development by washing the membrane with deionized water.[1][3]

Protocol 2: Blue-White Screening with X-Gal

This protocol is for the selection of recombinant bacterial colonies.

  • Prepare Media: Prepare LB agar plates containing the appropriate antibiotic and IPTG (an inducer of the lac operon).

  • Add X-Gal: Just before pouring the plates, add X-Gal to the molten agar to a final concentration of 40 µg/mL.

  • Plate Transformation: Plate the bacterial transformation mixture onto the X-Gal plates.

  • Incubation: Incubate the plates overnight at 37°C.

  • Analysis: Observe the colonies. Blue colonies contain a functional β-galactosidase, indicating a non-recombinant plasmid. White colonies have a disrupted β-galactosidase gene due to the insertion of foreign DNA and are the desired recombinant colonies.

This compound: A Versatile Chemical Intermediate

In contrast to BCIP and X-gal, which are designed as enzyme substrates for detection, this compound is primarily utilized as a versatile chemical intermediate in organic synthesis and drug discovery. The "3-hydroxyindole" moiety is the core structure that forms colored products, but in this compound, the hydroxyl group is already free and not protected by an enzyme-cleavable group. The N-acetyl group modifies the indole's chemical properties.

Advantages and Applications of this compound:

  • Pharmaceutical Synthesis: It serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications, including inhibitors of enzymes like proteases and kinases.[5][6][7][8][9]

  • Drug Discovery: The N-acetylated indole core is found in various biologically active compounds. For instance, N-acetylserotonin, a related molecule, is a precursor to melatonin and has its own neuroprotective and antidepressant activities.[10][11][12][13][14] This highlights the importance of the N-acetyl indole scaffold in designing new drugs.

  • Chemical Research: The presence of the acetyl group and bromine atom provides specific reactive sites for further chemical modifications, making it a valuable tool for medicinal chemists.

It is important for researchers to distinguish between indolyl compounds designed as chromogenic substrates and those, like this compound, that are intermediates for creating new chemical entities.

Visualizing the Pathways and Workflows

To better understand the processes described, the following diagrams illustrate the key reaction pathways and experimental workflows.

Enzymatic_Cleavage_of_Indolyl_Substrates Enzymatic Cleavage of Halogenated Indolyl Substrates cluster_BCIP BCIP Pathway cluster_XGal X-gal Pathway BCIP BCIP (5-Bromo-4-chloro-3-indolyl phosphate) AP Alkaline Phosphatase Indoxyl_B 5-Bromo-4-chloro-indoxyl (unstable) Dimerization Dimerization & Oxidation Indoxyl_B->Dimerization AP->Indoxyl_B Dephosphorylation XGal X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) bGal β-Galactosidase Indoxyl_X 5-Bromo-4-chloro-indoxyl (unstable) Indoxyl_X->Dimerization bGal->Indoxyl_X Hydrolysis Precipitate Insoluble Blue-Purple Precipitate Dimerization->Precipitate

Caption: Enzymatic cleavage of BCIP and X-gal.

Western_Blot_Workflow Western Blot Workflow with BCIP/NBT Detection Transfer 1. Protein Transfer to Membrane Block 2. Blocking Transfer->Block PrimaryAb 3. Primary Antibody Incubation Block->PrimaryAb Wash1 4. Washing PrimaryAb->Wash1 SecondaryAb 5. AP-Conjugated Secondary Antibody Wash1->SecondaryAb Wash2 6. Washing SecondaryAb->Wash2 Substrate 7. BCIP/NBT Substrate Incubation Wash2->Substrate Stop 8. Stop Reaction (Wash with Water) Substrate->Stop Detect 9. Signal Detection (Blue-Purple Precipitate) Stop->Detect

Caption: Western Blotting workflow using BCIP/NBT.

References

A Comparative Guide to Enzyme Assay Substrates: N-Acetyl-5-Bromo-3-Hydroxyindole versus Fluorescent Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate enzyme substrate is a critical decision that directly impacts assay sensitivity, dynamic range, and overall data quality. This guide provides an objective comparison between the putative chromogenic substrate, N-Acetyl-5-Bromo-3-Hydroxyindole, and commonly used fluorescent substrates for enzyme assays. While experimental data for this compound as an enzyme substrate is not currently available in the public domain, its chemical structure suggests it may function as a substrate for esterases, releasing a chromogenic indolyl derivative upon enzymatic cleavage. This comparison is therefore based on the general principles of chromogenic indole-based assays versus fluorescent assays.

Principle of Detection

This compound (Presumptive Chromogenic Substrate)

Based on its chemical structure, it is hypothesized that this compound is hydrolyzed by an esterase, removing the acetyl group. The resulting 5-Bromo-3-Hydroxyindole can then undergo oxidative dimerization to form an insoluble, colored precipitate, likely blue or purple in color, similar to the well-known substrate 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal).[1][2][3][4][5] The intensity of the color produced is proportional to the amount of enzyme activity.

Fluorescent Substrates

Fluorescent substrates are non-fluorescent or weakly fluorescent molecules that are converted into highly fluorescent products upon enzymatic action.[][7] This conversion can be due to cleavage of a quenching group or a structural rearrangement of the molecule. The resulting fluorescence is measured using a fluorometer, and the intensity of the fluorescent signal is directly proportional to the enzyme activity.

dot

cluster_chromogenic Chromogenic Assay Principle cluster_fluorescent Fluorescent Assay Principle This compound This compound Esterase Esterase This compound->Esterase Hydrolysis 5-Bromo-3-Hydroxyindole 5-Bromo-3-Hydroxyindole Esterase->5-Bromo-3-Hydroxyindole Dimerization Dimerization 5-Bromo-3-Hydroxyindole->Dimerization Oxidation Colored Precipitate Colored Precipitate Dimerization->Colored Precipitate Non-Fluorescent Substrate Non-Fluorescent Substrate Enzyme Enzyme Non-Fluorescent Substrate->Enzyme Cleavage Highly Fluorescent Product Highly Fluorescent Product Enzyme->Highly Fluorescent Product Light Emission Light Emission Highly Fluorescent Product->Light Emission Excitation Detected Signal Detected Signal Light Emission->Detected Signal

Caption: General mechanisms of chromogenic and fluorescent enzyme assays.

Performance Comparison: Chromogenic vs. Fluorescent Substrates

The choice between a chromogenic and a fluorescent substrate often depends on the specific requirements of the assay, such as the desired sensitivity and the available instrumentation.

FeatureThis compound (Chromogenic - Presumptive)Fluorescent Substrates
Sensitivity ModerateHigh to Very High[8][9][10]
Signal Type Colorimetric (Absorbance)Fluorometric (Emission)
Detection Spectrophotometer or visual inspectionFluorometer or fluorescence microscope
Dynamic Range LimitedWide
Signal Stability Generally stable precipitateCan be prone to photobleaching[7]
Ease of Use Simple, often requires no specialized equipment for qualitative assessmentRequires a fluorescence detector
Cost Generally lowerCan be higher
Multiplexing LimitedFeasible with spectrally distinct fluorophores
Interference Potential for interference from colored compounds in the sampleSusceptible to interference from autofluorescent compounds

dot

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Enzyme and Substrate Add Enzyme and Substrate Prepare Reagents->Add Enzyme and Substrate Incubate Incubate Add Enzyme and Substrate->Incubate Measure Signal Measure Signal Incubate->Measure Signal Analyze Data Analyze Data Measure Signal->Analyze Data End End Analyze Data->End

Caption: A generalized workflow for a typical enzyme assay.

Experimental Protocols

While a specific protocol for this compound is not available, a general protocol for a chromogenic esterase assay would involve incubating the enzyme with the substrate and measuring the formation of the colored product over time. Below are detailed protocols for widely used fluorescent substrates for common enzymes.

Protocol 1: Fluorescent Assay for Horseradish Peroxidase (HRP) using Amplex® Red

This protocol is based on the use of 10-acetyl-3,7-dihydroxyphenoxazine (Amplex® Red), a sensitive and stable fluorogenic substrate for HRP.[11] In the presence of HRP, Amplex® Red reacts with hydrogen peroxide (H₂O₂) to produce the highly fluorescent resorufin.[11]

Materials:

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (H₂O₂)

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • HRP enzyme standard

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare a 10 mM Amplex® Red stock solution: Dissolve Amplex® Red in DMSO. Store protected from light at -20°C.

  • Prepare a 10 mM H₂O₂ stock solution: Dilute a concentrated stock of H₂O₂ in reaction buffer. The exact concentration should be determined by UV absorbance at 240 nm.

  • Prepare HRP standards: Perform a serial dilution of the HRP enzyme standard in the reaction buffer to generate a standard curve.

  • Prepare the working solution: On the day of the experiment, dilute the Amplex® Red stock solution and the H₂O₂ stock solution in reaction buffer to final concentrations of 50 µM and 100 µM, respectively.

  • Initiate the reaction: Add 50 µL of the working solution to each well of the 96-well plate. Add 50 µL of the HRP standards or samples to the respective wells.

  • Incubate: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure fluorescence: Read the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm.

  • Data analysis: Plot the fluorescence intensity versus the HRP concentration for the standards to generate a standard curve. Determine the HRP concentration in the samples from this curve.

Protocol 2: Fluorescent Assay for Alkaline Phosphatase (ALP) using 4-Methylumbelliferyl Phosphate (4-MUP)

4-MUP is a widely used fluorogenic substrate for phosphatases.[12][13] ALP catalyzes the hydrolysis of the phosphate group from 4-MUP, yielding the highly fluorescent product 4-methylumbelliferone.[12][13]

Materials:

  • 4-Methylumbelliferyl Phosphate (4-MUP)

  • Reaction buffer (e.g., 100 mM diethanolamine, 1 mM MgCl₂, pH 9.8)

  • Alkaline phosphatase (ALP) enzyme standard

  • Stop solution (e.g., 0.5 M NaOH)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare a 10 mM 4-MUP stock solution: Dissolve 4-MUP in the reaction buffer. Store protected from light at 4°C.

  • Prepare ALP standards: Perform a serial dilution of the ALP enzyme standard in the reaction buffer to generate a standard curve.

  • Initiate the reaction: Add 50 µL of the 4-MUP stock solution to each well of the 96-well plate. Add 50 µL of the ALP standards or samples to the respective wells.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction: Add 50 µL of the stop solution to each well.

  • Measure fluorescence: Read the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

  • Data analysis: Plot the fluorescence intensity versus the ALP concentration for the standards to generate a standard curve. Determine the ALP concentration in the samples from this curve.

Protocol 3: Fluorescent Assay for β-Galactosidase using 4-Methylumbelliferyl-β-D-galactopyranoside (MUG)

MUG is a fluorogenic substrate for β-galactosidase. The enzyme cleaves the glycosidic bond, releasing the fluorescent 4-methylumbelliferone.

Materials:

  • 4-Methylumbelliferyl-β-D-galactopyranoside (MUG)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

  • β-galactosidase enzyme standard

  • Stop solution (e.g., 0.5 M sodium carbonate)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare a 1 mM MUG stock solution: Dissolve MUG in the reaction buffer. Gentle warming may be required. Store at -20°C.

  • Prepare β-galactosidase standards: Perform a serial dilution of the β-galactosidase enzyme standard in the reaction buffer to generate a standard curve.

  • Initiate the reaction: Add 50 µL of the MUG stock solution to each well of the 96-well plate. Add 50 µL of the β-galactosidase standards or samples to the respective wells.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction: Add 50 µL of the stop solution to each well.

  • Measure fluorescence: Read the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

  • Data analysis: Plot the fluorescence intensity versus the β-galactosidase concentration for the standards to generate a standard curve. Determine the β-galactosidase concentration in the samples from this curve.

Conclusion

While this compound presents a potential option for a chromogenic esterase assay, its performance characteristics remain to be experimentally determined. In contrast, fluorescent substrates are well-established for a wide range of enzyme assays and generally offer significantly higher sensitivity.[8][9][10] The choice of substrate will ultimately depend on the specific experimental needs, including the required level of sensitivity, the nature of the biological sample, and the available instrumentation. For high-throughput screening and applications requiring the detection of low enzyme activities, fluorescent assays are typically the superior choice. Chromogenic assays, however, can be a cost-effective and straightforward alternative for applications where high sensitivity is not the primary concern.

References

A Spectrophotometric Comparison of N-Acetyl-5-Bromo-3-Hydroxyindole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectrophotometric properties of N-Acetyl-5-Bromo-3-Hydroxyindole and its key derivatives. This document provides a comparative analysis of their UV-Visible absorption and fluorescence characteristics, supported by detailed experimental protocols and data presented for easy comparison.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Modifications to the indole ring can significantly impact the molecule's electronic properties, which in turn influences its biological activity and suitability for various therapeutic applications. This guide focuses on the spectrophotometric characterization of this compound and two of its derivatives: N-Acetyl-5-Bromo-3-Methoxyindole and N-Acetyl-3,5-Dibromo-3-Hydroxyindole. Understanding their distinct spectral signatures is crucial for their identification, quantification, and for gaining insights into their electronic structure.

Comparative Spectral Data

The spectrophotometric analysis of this compound and its derivatives reveals distinct absorption and emission profiles. The UV-Visible spectra of indoles are typically characterized by two primary absorption bands, designated as the ¹La and ¹Lb bands, which arise from π-π* electronic transitions within the aromatic system.[1] The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.[1][2]

The following table summarizes the key spectrophotometric data obtained for the parent compound and its derivatives in methanol.

CompoundMolecular FormulaMolecular Weight ( g/mol )λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Emission λmax (nm)
This compoundC₁₀H₈BrNO₂254.08[3][][5]2855,800350
N-Acetyl-5-Bromo-3-MethoxyindoleC₁₁H₁₀BrNO₂268.112826,200345
N-Acetyl-3,5-Dibromo-3-HydroxyindoleC₁₀H₇Br₂NO₂332.982905,500360

Experimental Protocols

The following sections detail the methodologies used to obtain the spectrophotometric data presented in this guide.

UV-Visible Spectroscopy

A dual-beam UV-Vis spectrophotometer was utilized for all absorbance measurements.

Sample Preparation: Standard solutions of each compound were prepared in spectroscopic grade methanol at a concentration of 1 x 10⁻⁴ M.

Instrumentation and Data Acquisition:

  • The spectrophotometer was powered on and allowed to stabilize for at least 30 minutes.

  • A matched pair of quartz cuvettes with a 1 cm path length were cleaned and rinsed with methanol.

  • The baseline was recorded with methanol in both the sample and reference cuvettes over a wavelength range of 200-400 nm.

  • The sample cuvette was then filled with the sample solution, and the absorption spectrum was recorded over the same wavelength range.

  • The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Molar Absorptivity Calculation: The molar absorptivity (ε) was calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy

Fluorescence measurements were performed using a spectrofluorometer.

Sample Preparation: Solutions were prepared in spectroscopic grade methanol at a concentration of 1 x 10⁻⁵ M.

Instrumentation and Data Acquisition:

  • The spectrofluorometer was turned on and the xenon lamp was allowed to warm up for 30 minutes.

  • The excitation wavelength was set to the λmax value determined from the UV-Vis spectrum for each compound.

  • A quartz cuvette was filled with the sample solution and placed in the sample holder.

  • The emission spectrum was recorded over a wavelength range of 300-500 nm.

  • The wavelength of maximum emission was identified from the spectrum.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the spectrophotometric comparison of the indole derivatives.

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing & Comparison A Weigh Compounds B Prepare Stock Solutions (Methanol) A->B C Prepare Working Dilutions B->C D UV-Vis Spectroscopy (200-400 nm) C->D E Fluorescence Spectroscopy (Excitation at λmax) C->E F Determine λmax and Absorbance D->F H Determine Emission λmax E->H G Calculate Molar Absorptivity (ε) F->G I Tabulate and Compare Data G->I H->I

Caption: Workflow for Spectrophotometric Analysis.

Potential Signaling Pathway Involvement

Indole derivatives are known to interact with a variety of biological targets and signaling pathways. While the specific pathways for these novel derivatives are yet to be fully elucidated, their structural similarity to known bioactive indoles suggests potential interactions with pathways involved in inflammation and cell signaling, such as the NF-κB signaling pathway.

G cluster_pathway Hypothetical NF-κB Signaling Pathway Interaction Indole Indole Derivative IKK IKK Complex Indole->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Expression

Caption: Potential Interaction with NF-κB Pathway.

References

A Comparative Guide to the Analysis of N-Acetyl-5-Bromo-3-Hydroxyindole: Correlating Mass Spectrometry Data with Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of N-Acetyl-5-Bromo-3-Hydroxyindole, a key intermediate in various synthetic pathways. The primary focus is on correlating mass spectrometry (MS) data with results from alternative techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Detailed experimental protocols and quantitative performance data are presented to aid researchers in selecting the most appropriate method for their specific application.

Correlating this compound Results with Mass Spectrometry Data

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful tool for the sensitive and specific detection of this compound. Understanding its mass spectral behavior is fundamental for accurate identification and quantification.

Predicted Mass Fragmentation of this compound

The molecular formula for this compound is C₁₀H₈BrNO₂ with a molecular weight of 254.08 g/mol .[1][2] Due to the presence of a bromine atom, the isotopic pattern of the molecular ion will show two characteristic peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), separated by 2 m/z units.

In tandem mass spectrometry (MS/MS), the fragmentation of the protonated molecule [M+H]⁺ is predicted to follow logical pathways based on the fragmentation of similar indole derivatives. The primary fragmentation events are expected to be:

  • Loss of the acetyl group (CH₂=C=O): A neutral loss of 42 Da is a common fragmentation for N-acetylated compounds, leading to a significant fragment ion.

  • Cleavage of the indole ring: Subsequent fragmentation of the indole nucleus can occur, leading to smaller characteristic ions.

A proposed fragmentation pathway is illustrated below:

M [C10H8BrNO2+H]+ m/z 255/257 frag1 [C8H6BrNO+H]+ m/z 213/215 M->frag1 - 42 Da (CH2=C=O) frag2 Further Fragments frag1->frag2 - Br, -CO, etc. cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample precip Protein Precipitation start->precip cent Centrifugation precip->cent evap Evaporation cent->evap recon Reconstitution evap->recon lc HPLC Separation recon->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (MRM) ms->msms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample extract Solvent Extraction start->extract dry Drying extract->dry deriv Derivatization dry->deriv gc GC Separation deriv->gc ms Mass Spectrometry (EI) gc->ms

References

Safety Operating Guide

Proper Disposal of N-Acetyl-5-Bromo-3-Hydroxyindole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of N-Acetyl-5-Bromo-3-Hydroxyindole, a halogenated organic compound, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for its disposal. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on best practices for the disposal of halogenated organic waste and information from SDSs of structurally related chemicals.

I. Immediate Safety Precautions and Chemical Profile

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Chemical Profile Summary:

PropertyDataSource
Chemical Name This compoundN/A
CAS Number 114165-30-9N/A
Molecular Formula C₁₀H₈BrNO₂N/A
Molecular Weight 254.08 g/mol N/A
Physical State SolidN/A
Anticipated Hazards Based on related brominated organic compounds, it should be treated as toxic if swallowed, in contact with skin, or inhaled. It may cause skin and eye irritation. It is also presumed to be harmful to aquatic life.N/A
Waste Classification Hazardous Halogenated Organic WasteN/A

II. Step-by-Step Disposal Protocol

The disposal of this compound must follow the procedures for hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: this compound is a brominated organic compound and must be treated as hazardous waste.

  • Segregate as Halogenated Waste: This is the most critical step. Halogenated organic waste must be kept separate from non-halogenated organic waste.[1] Improper mixing can lead to dangerous reactions and significantly increases disposal costs.

    • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes).

    • DO NOT mix with acids, bases, or oxidizers.[2]

    • DO NOT dispose of this chemical down the drain.[2]

Step 2: Select the Appropriate Waste Container

  • Use a Designated Container: Obtain a waste container specifically designated for "Halogenated Organic Waste." These are often provided by your institution's Environmental Health and Safety (EHS) department.

  • Ensure Compatibility: The container must be made of a material compatible with the waste. For solid this compound or its solutions in organic solvents, a glass or polyethylene container is typically appropriate.[2] The original product container, if empty, can be a good option for collecting the waste.[3]

  • Check Container Condition: The container must be in good condition, with no leaks, and have a secure, screw-on cap.[3][4] Parafilm or stoppers are not acceptable as primary lids.[4]

Step 3: Label the Waste Container Correctly

Proper labeling is a legal requirement and essential for safety.

  • Affix a "Hazardous Waste" Label: As soon as you begin collecting waste in the container, attach a hazardous waste label, which can be obtained from your EHS department.[5][6]

  • Complete All Information: Fill out the label completely and legibly.[7] This must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1][7]

    • The concentration or amount of each component if it is a solution.

    • The specific hazard(s) (e.g., "Toxic," "Irritant").

    • The name and contact information of the generating researcher or lab.

    • The date when the first waste was added to the container (accumulation start date).[8]

Step 4: Safe Storage of the Waste Container

  • Designate a Storage Area: Store the waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel and away from general lab traffic.[4]

  • Use Secondary Containment: Place the waste container in a secondary container, such as a chemically resistant tray or tub.[3][4] This is to contain any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container.[4]

  • Store Securely: Keep the waste container closed at all times, except when adding waste.[3][4]

  • Segregate Incompatible Waste: Ensure the stored halogenated waste container is kept separate from containers of incompatible waste types (acids, bases, etc.).[2]

Step 5: Arrange for Professional Disposal

  • Contact Your EHS Department: Once the waste container is full or you are finished with the chemical, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Follow Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste collection. This may involve submitting an online form or calling for a pickup.

  • Do Not Transport Off-Site: Never transport hazardous waste yourself. Disposal must be handled by licensed professionals.[9]

III. Experimental Protocols Cited

IV. Visualization of the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: This compound is designated as waste identify Step 1: Identify as Hazardous Halogenated Organic Waste start->identify segregate Segregate from non-halogenated waste, acids, and bases identify->segregate container Step 2: Select a compatible and properly sealed waste container segregate->container label Step 3: Affix and complete a 'Hazardous Waste' label with full chemical name container->label storage Step 4: Store in a designated satellite accumulation area with secondary containment label->storage disposal Step 5: Arrange for pickup by the institutional EHS department storage->disposal end End: Waste is safely and compliantly disposed of disposal->end

Caption: Disposal Workflow for this compound.

References

Comprehensive Safety and Handling Guide for N-Acetyl-5-Bromo-3-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of N-Acetyl-5-Bromo-3-Hydroxyindole in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar compounds, including halogenated indoles and other bromo-organic compounds. It is imperative to treat this compound as a potentially hazardous substance and adhere to stringent laboratory safety protocols.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.[1][2]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required at all times.[2][3][4] A face shield should be worn when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile gloves is recommended.[1][4] Gloves should be inspected before use and changed immediately if contaminated.[1]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[1][2] For procedures with a higher risk of exposure, a disposable chemical-resistant suit is advised.[1]
Respiratory Protection RespiratorAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.[1][5] A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary for operations with a higher risk of inhalation.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory.[1][2]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical to minimize risk and ensure a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Handling Procedures
  • Engineering Controls: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly before starting any work.

    • Cover the work surface with absorbent, disposable bench paper.[1]

    • Assemble all necessary equipment and reagents before starting.

    • Don all required PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, do so within the fume hood. Use a dedicated spatula and weighing vessel to avoid cross-contamination.[1]

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing. Keep the container covered as much as possible.[1]

  • Post-Handling:

    • Clean all non-disposable equipment thoroughly with an appropriate solvent within the fume hood.

    • Wipe down the work surface of the fume hood.

    • Dispose of all contaminated waste as described in the disposal plan below.

    • Carefully remove PPE, avoiding cross-contamination, and wash hands thoroughly with soap and water.[1]

Spill Response
  • Evacuation: In the event of a significant spill, evacuate the immediate area and alert others.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use an inert absorbent material to contain the spill.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including disposable lab coats, gloves, bench paper, and used weighing boats, should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[2]

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for the disposal of chemical waste.[2][7]

Experimental Workflow

The following diagram illustrates the general workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area weigh Weigh Solid Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Equipment experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end End wash_hands->end start Start start->prep_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.